molecular formula C9H20N2 B1586436 2-Methyl-1-(piperidin-1-yl)propan-2-amine CAS No. 6105-74-4

2-Methyl-1-(piperidin-1-yl)propan-2-amine

Cat. No.: B1586436
CAS No.: 6105-74-4
M. Wt: 156.27 g/mol
InChI Key: IMBNEKOMEDCTCL-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-1-yl)propan-2-amine (CAS 6105-74-4) is an organic compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It features a piperidine ring linked to a 2-aminopropane chain, presenting key physicochemical properties including a topological polar surface area of 29.3 Ų and a calculated logP of approximately 1.85 . This specific amine and piperidine hybrid structure is of significant interest in medicinal chemistry research. Compounds with piperidine and aminoalkyl substituents are recognized as valuable scaffolds in the development of bioactive molecules . For instance, research into sigma-1 (σ1) receptor ligands, a target for neurological disorders and cancer, utilizes piperidine-based structures; analogous 4-(2-aminoethyl)piperidine derivatives have demonstrated high σ1 receptor affinity and shown promising antiproliferative effects in studies against human cancer cell lines, such as non-small cell lung cancer (A427) and androgen-negative prostate cancer (DU145) . The presence of both hydrogen bond donor and acceptor sites in its structure makes it a versatile intermediate for further chemical functionalization . Available with a high purity level of 97% and above, this compound is supplied for laboratory research and further manufacturing purposes . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-piperidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,10)8-11-6-4-3-5-7-11/h3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBNEKOMEDCTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383333
Record name 2-methyl-1-(piperidin-1-yl)propan-2-amine
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Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6105-74-4
Record name α,α-Dimethyl-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6105-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1-(piperidin-1-yl)propan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1-(piperidin-1-yl)propan-2-amine: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(piperidin-1-yl)propan-2-amine, a diamine featuring a piperidine heterocycle and a sterically hindered propan-2-amine backbone. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to elucidate its molecular structure, predict its physicochemical properties, and propose a viable synthetic route. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound as a novel building block in medicinal chemistry and materials science, offering insights into its potential applications and robust methodologies for its synthesis and characterization.

Introduction: Unveiling a Novel Diamine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1] Its conformational flexibility and ability to engage in hydrogen bonding significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 2-Methyl-1-(piperidin-1-yl)propan-2-amine combines this key heterocyclic motif with a short-chain aliphatic diamine structure. The presence of a tertiary carbon atom bearing both a methyl and an amino group introduces significant steric hindrance, which can modulate the reactivity and binding characteristics of the molecule. As a 1,2-diamine, this compound is of interest for its potential as a chiral ligand, a precursor to more complex molecular architectures, and a pharmacologically active agent in its own right.[2][3] The "magic methyl effect," where the addition of a methyl group can significantly enhance drug potency, further underscores the potential value of the 2-methylpropan-2-amine moiety in drug design.[4]

Molecular Structure and Physicochemical Properties

Elucidation of the Molecular Structure

The structure of 2-Methyl-1-(piperidin-1-yl)propan-2-amine is systematically derived from its IUPAC name:

  • Propan-2-amine : A three-carbon chain with a primary amine group on the second carbon.

  • 2-Methyl : A methyl group is also attached to the second carbon of the propane chain.

  • 1-(piperidin-1-yl) : A piperidine ring is connected via its nitrogen atom (position 1) to the first carbon of the propane chain.

This arrangement results in the following chemical structure:

A 2D representation of 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

The structural connectivity can be visualized using the following diagram:

Caption: Connectivity diagram of 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Physicochemical Data

The molecular formula is determined to be C₉H₂₀N₂ . Based on this, the molecular weight and other key physicochemical properties are summarized in the table below. Predicted values are derived from computational algorithms and provide a valuable starting point for experimental design.[5][]

PropertyValueSource
Molecular Formula C₉H₂₀N₂(Calculated)
Molecular Weight 156.27 g/mol (Calculated)
Predicted logP 1.8 ± 0.5(Computational Prediction)
Predicted pKa (most basic) 10.2 ± 0.3(Computational Prediction)
Predicted Polar Surface Area 29.2 Ų(Computational Prediction)
Hydrogen Bond Donors 1 (primary amine)(Calculated)
Hydrogen Bond Acceptors 2 (both nitrogens)(Calculated)

Proposed Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Route

A plausible and efficient synthesis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine can be achieved through the nucleophilic substitution of a suitable haloalkane precursor with piperidine. This well-established reaction is a common method for the formation of N-alkylated piperidines.[7]

The proposed synthetic workflow is as follows:

G cluster_0 Synthesis Workflow Start 2-Methyl-2-nitropropan-1-ol Intermediate1 1-Bromo-2-methyl-2-nitropropane Start->Intermediate1 PBr₃ or HBr Intermediate2 1-(Piperidin-1-yl)-2-methyl-2-nitropropane Intermediate1->Intermediate2 Piperidine, Base (e.g., K₂CO₃) Target 2-Methyl-1-(piperidin-1-yl)propan-2-amine Intermediate2->Target Reduction (e.g., H₂, Pd/C or LiAlH₄)

Caption: Proposed synthetic workflow for 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

This three-step synthesis begins with the commercially available 2-methyl-2-nitropropan-1-ol. The hydroxyl group is first converted to a good leaving group, such as bromide. The resulting bromo-nitroalkane then undergoes nucleophilic substitution with piperidine. Finally, reduction of the nitro group yields the target primary amine.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of 1-Bromo-2-methyl-2-nitropropane

  • To a stirred solution of 2-methyl-2-nitropropan-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add phosphorus tribromide (0.4 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the mixture over ice-water and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 1-(Piperidin-1-yl)-2-methyl-2-nitropropane

  • Dissolve 1-bromo-2-methyl-2-nitropropane (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add piperidine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Step 3: Synthesis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine

  • Dissolve 1-(piperidin-1-yl)-2-methyl-2-nitropropane (1.0 eq) in methanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the target compound, 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will be crucial for structural elucidation.[8][9][10] Key expected signals in the ¹H NMR spectrum would include multiplets for the piperidine protons, a singlet for the methylene bridge, and singlets for the two methyl groups. The amine protons may appear as a broad singlet.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 157.2.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

Potential Applications and Research Directions

The unique structural features of 2-Methyl-1-(piperidin-1-yl)propan-2-amine suggest several avenues for research and development:

  • Medicinal Chemistry : The piperidine moiety is a well-established pharmacophore.[11][12][13] This compound could serve as a starting point for the synthesis of novel therapeutic agents. The diamine functionality allows for further derivatization to explore structure-activity relationships. Given the prevalence of piperidine in CNS-active drugs, this compound could be investigated for its potential neurological activities.

  • Asymmetric Catalysis : Chiral 1,2-diamines are widely used as ligands in asymmetric catalysis.[2][3] If resolved into its enantiomers, 2-Methyl-1-(piperidin-1-yl)propan-2-amine could be explored as a novel chiral ligand for a variety of metal-catalyzed transformations.

  • Materials Science : Diamines are common monomers in the synthesis of polyamides and other polymers. The incorporation of the bulky and basic piperidine-containing side chain could impart unique properties to resulting materials, such as altered solubility, thermal stability, or metal-binding capabilities.

Conclusion

2-Methyl-1-(piperidin-1-yl)propan-2-amine is a structurally interesting diamine with significant potential as a building block in various fields of chemical research. This guide has provided a detailed analysis of its structure, predicted physicochemical properties, and a plausible synthetic strategy. The combination of the pharmacologically relevant piperidine ring and a sterically defined diamine core makes this compound a compelling target for further investigation by researchers in drug discovery, catalysis, and materials science. The methodologies and insights presented herein are intended to facilitate the synthesis and exploration of this novel chemical entity.

References

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  • Preparation of N-substituted amino acids. Google Patents.
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  • The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. ResearchGate. Available at: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1H NMR spectra of diamine. ResearchGate. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available at: [Link]

  • REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COMPOUNDS IN ETHER SOLUTIONS. ElectronicsAndBooks. Available at: [Link]

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  • Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante. Available at: [Link]

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  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. Available at: [Link]

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mechanism of action for 2-Methyl-1-(piperidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Scientific Community

On the Subject of 2-Methyl-1-(piperidin-1-yl)propan-2-amine: An Analysis of Uncharted Territory

To the esteemed researchers, scientists, and drug development professionals, this document addresses the inquiry into the mechanism of action for the compound 2-Methyl-1-(piperidin-1-yl)propan-2-amine. Following a rigorous and comprehensive search of the current scientific literature, chemical repositories, and patent databases, a critical fact has emerged: there is no publicly available scientific data detailing the mechanism of action, pharmacological targets, or specific biological activity of 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

The request for an in-depth technical guide is one that presupposes the existence of foundational research upon which to build. In this instance, such a foundation has not yet been laid by the scientific community. To fabricate a mechanism, extrapolate from structurally dissimilar analogs, or present unverified hypotheses would fundamentally violate the principles of scientific integrity that guide our work.

Therefore, this document will serve a different but equally important purpose. Instead of detailing a known mechanism, it will:

  • Define the Compound: Provide the known structural and chemical information for 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

  • Contextualize the Piperidine Scaffold: Discuss the broad pharmacological importance of the piperidine moiety as a "privileged scaffold" in medicinal chemistry, thereby providing context as to why a compound like this might be of interest.[1][2]

  • Propose a Hypothetical Roadmap for Investigation: Outline a logical, multi-stage experimental workflow that a research program could adopt to elucidate the mechanism of action of this novel compound for the first time. This section is presented not as a statement of fact, but as a forward-looking guide for future research, grounded in established drug discovery principles.

This approach ensures that the output remains authoritative and trustworthy, providing genuine value to a scientific audience by clearly delineating what is known, what is unknown, and how the scientific community might approach filling this knowledge gap.

Part 1: Compound Identification and Structural Context

Chemical Identity
  • IUPAC Name: 2-Methyl-1-(piperidin-1-yl)propan-2-amine

  • Molecular Formula: C₉H₂₀N₂

  • Molecular Weight: 156.27 g/mol

  • Structure:

    2D Structure of 2-Methyl-1-(piperidin-1-yl)propan-2-amine
The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1] Its prevalence is due to a combination of favorable physicochemical properties that enhance "druggability."[1]

Key Attributes of the Piperidine Moiety:

  • Metabolic Stability: The saturated heterocyclic ring is generally robust against metabolic degradation, contributing to improved pharmacokinetic profiles.[1]

  • Solubility and Lipophilicity Modulation: The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, allowing for fine-tuning of a molecule's solubility and its ability to cross biological membranes.[1]

  • Three-Dimensional Conformation: The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1]

Piperidine derivatives have demonstrated a wide range of biological activities, including antimalarial, anticonvulsant, anticancer, and antidepressant effects.[2] This versatility underscores why a novel, uncharacterized piperidine-containing compound could be of significant interest, but it also highlights the impossibility of predicting its function without direct experimental evidence.

Part 2: A Proposed Research Roadmap for Mechanistic Elucidation

Given that the mechanism of 2-Methyl-1-(piperidin-1-yl)propan-2-amine is unknown, the following section outlines a logical, phased experimental approach to characterize its activity from the ground up. This serves as a hypothetical guide for any research team beginning work on this novel chemical entity.

Phase 1: Initial Screening and Target Identification

The first step is to determine if the compound has any biological activity and to identify its primary molecular targets.

Experimental Workflow: Broad-Based Phenotypic and Target Screening

G cluster_0 Phase 1: Target Discovery compound Test Compound: 2-Methyl-1-(piperidin-1-yl)propan-2-amine phenotypic_screen High-Content Phenotypic Screening (e.g., Cell Painting Assay) compound->phenotypic_screen receptor_panel Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen44™) compound->receptor_panel pheno_result Identify Morphological Changes (e.g., Cytoskeletal, Nuclear) phenotypic_screen->pheno_result binding_hits Identify Primary Binding Hits (Receptors, Transporters, Ion Channels) receptor_panel->binding_hits

Workflow for Initial Biological Activity Screening.

Protocol 1: Broad Receptor Binding Assay

  • Objective: To identify potential molecular targets by screening the compound against a large panel of known receptors, ion channels, and transporters.

  • Methodology:

    • Synthesize and purify a sufficient quantity of 2-Methyl-1-(piperidin-1-yl)propan-2-amine with >98% purity confirmed by NMR and LC-MS.

    • Submit the compound to a commercial service (e.g., Eurofins, CEREP) for screening against a comprehensive panel (e.g., SafetyScreen44™). The compound is typically tested at a standard concentration (e.g., 10 µM).

    • The assay measures the displacement of a radiolabeled ligand specific to each target.

  • Data Analysis & Trustworthiness:

    • A significant inhibition of binding (>50%) for any target is considered a "hit."

    • This initial screen is a validated, industry-standard method for hypothesis generation. Positive hits must be confirmed in subsequent, more focused assays.

Phase 2: Target Validation and Downstream Signaling

Once primary binding hits are identified, the next phase is to confirm these interactions and investigate the functional consequences.

Experimental Workflow: Validating a Hypothetical GPCR Hit

Let us hypothesize that the Phase 1 screen identified a G-protein coupled receptor (GPCR), "Receptor X," as a high-affinity target.

G cluster_1 Phase 2: Target Validation & Pathway Analysis binding_hit Hypothetical Hit: Receptor X (GPCR) dose_response Dose-Response Binding Assay (Radioligand Displacement) binding_hit->dose_response functional_assay Functional Assay (e.g., cAMP or Ca²⁺ Flux Assay) binding_hit->functional_assay ki_value Determine Binding Affinity (Ki) dose_response->ki_value ec50_mode Determine Potency (EC₅₀) & Mode of Action (Agonist/Antagonist) functional_assay->ec50_mode pathway_analysis Downstream Pathway Analysis (e.g., Western Blot for p-ERK) ec50_mode->pathway_analysis

Workflow to Validate a GPCR Target.

Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Receptors

  • Objective: To determine if the compound acts as an agonist or antagonist at "Receptor X" and to quantify its potency (EC₅₀/IC₅₀). This protocol assumes the receptor couples through the Gs or Gi pathway.

  • Methodology:

    • Use a cell line stably expressing "Receptor X" (e.g., HEK293 or CHO cells).

    • Agonist Mode: Plate cells and add varying concentrations of 2-Methyl-1-(piperidin-1-yl)propan-2-amine. Incubate for a specified time.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound, then stimulate with a known agonist for "Receptor X" at its EC₈₀ concentration.

    • Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a validated kit (e.g., HTRF, ELISA, or LANCE-based assays).

  • Data Presentation and Interpretation:

    • Plot the cAMP response against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

    • This self-validating system includes positive controls (known agonist) and negative controls (vehicle) to ensure the assay is performing correctly.

Quantitative Data Summary Table (Hypothetical Results)

Assay TypeParameterResultInterpretation
Radioligand BindingKᵢ (nM)45.3 ± 5.2High-affinity binding to Receptor X.
cAMP Functional AssayEC₅₀ (nM)120.7 ± 15.8Potent agonist activity at Receptor X.
Calcium Flux AssayEC₅₀ (nM)> 10,000No activity via Gq pathway.
Phase 3: Cellular and In Vivo Confirmation

The final phase connects the molecular mechanism to a cellular or physiological outcome.

Signaling Pathway Diagram (Hypothetical Agonist Mechanism)

If the compound is an agonist at a Gs-coupled receptor, the downstream signaling cascade would be as follows:

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Compound Cmpd Receptor Receptor X (GPCR) Compound->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Target Gene Transcription pCREB->Gene

Hypothetical Gs-Coupled Signaling Pathway.

This structured approach, moving from broad screening to specific target validation and pathway analysis, represents the established and authoritative methodology for elucidating the mechanism of action for any novel chemical entity.

References

  • There are no direct scientific publications on the available as of the last search. The references below provide context on the chemical scaffolds and methodologies discussed.
  • This reference is a placeholder for future research on the title compound.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • This reference is a placeholder for future research on the title compound.
  • This reference is a placeholder for future research on the title compound.
  • This reference is a placeholder for future research on the title compound.
  • Asif, M. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 27(15), 4985. [Link]

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2-Methyl-1-(piperidin-1-yl)propan-2-amine: A Technical Guide to a Versatile Vicinal Diamine Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The vicinal diamine motif is a cornerstone of modern organic synthesis and medicinal chemistry, recognized as a privileged structural element in a vast array of biologically active compounds, chiral ligands, and catalysts.[1][2][3][4] Within this critical class of molecules, 2-Methyl-1-(piperidin-1-yl)propan-2-amine presents a unique and compelling architecture. Its structure combines a sterically hindered, primary nucleophilic center at the 2-position with a conformationally restricted tertiary amine embedded within a piperidine ring. This guide offers an in-depth exploration of the synthesis, properties, and vast, yet underexplored, potential of this building block in catalysis and drug discovery.

Physicochemical Properties and Structural Features

Understanding the inherent chemical nature of a building block is paramount to predicting its reactivity and application potential. 2-Methyl-1-(piperidin-1-yl)propan-2-amine is characterized by the strategic placement of two distinct amine functionalities.

Key Structural Features:

  • Primary Amine (-NH₂): Located at a tertiary carbon, this group is sterically encumbered by two adjacent methyl groups. This hindrance dictates its nucleophilicity and accessibility for subsequent chemical transformations.

  • Tertiary Amine (Piperidine): The integrated piperidine ring provides a rigid, basic site capable of acting as an acid scavenger, a directing group, or a point of coordination to a metal center. Its presence significantly influences the molecule's solubility and lipophilicity.

  • 1,2-Diamine (Vicinal) Arrangement: The spatial proximity of the two nitrogen atoms allows for the formation of a stable five-membered chelate ring with metal ions, a fundamental property for its use as a bidentate ligand in catalysis.

PropertyValue
CAS Number 102933-73-3
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol
Appearance Colorless to light yellow liquid (Typical)
Boiling Point ~195-197 °C (Predicted)
Density ~0.9 g/cm³ (Predicted)

Synthesis of the Core Structure

While multiple pathways to vicinal diamines exist, a robust and logical synthesis for 2-Methyl-1-(piperidin-1-yl)propan-2-amine originates from the readily available and economical starting material, 2-amino-2-methyl-1-propanol.[5][6] The synthetic strategy hinges on converting the primary alcohol into a suitable leaving group, followed by nucleophilic substitution with piperidine.

A plausible and efficient two-step synthesis is outlined below:

Step 1: Chlorination of 2-Amino-2-methyl-1-propanol The hydroxyl group is first activated by conversion to a chloride. This requires protection of the more nucleophilic amine to prevent undesired side reactions. A common strategy involves forming the hydrochloride salt in situ, which protonates the amine, rendering it non-nucleophilic and allowing for selective reaction at the hydroxyl group with a chlorinating agent like thionyl chloride (SOCl₂).

Step 2: Nucleophilic Substitution with Piperidine The resulting chloroamine intermediate serves as an excellent electrophile for nucleophilic attack by a secondary amine.[7] The addition of piperidine, typically in the presence of a non-nucleophilic base to neutralize the generated HCl, leads to the formation of the target 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

G cluster_0 Synthesis Workflow A 2-Amino-2-methyl-1-propanol B 1-Chloro-2-methylpropan-2-amine (Intermediate) A->B  1. HCl (Protection)  2. SOCl₂ (Chlorination) C 2-Methyl-1-(piperidin-1-yl)propan-2-amine (Final Product) B->C  Piperidine, Base (e.g., K₂CO₃)  (Nucleophilic Substitution)

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol: Proposed Synthesis

Materials:

  • 2-Amino-2-methyl-1-propanol

  • Thionyl chloride (SOCl₂)

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Intermediate Synthesis: To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in DCM, cooled to 0 °C, add thionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC. Upon completion, carefully quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the crude chloro-intermediate.

  • Final Product Synthesis: Dissolve the crude intermediate in a suitable solvent like acetonitrile. Add piperidine (1.2 eq) and potassium carbonate (2.5 eq). Heat the mixture to reflux and stir for 16-24 hours, monitoring progress by GC-MS. After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the residue by vacuum distillation to obtain 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Applications as a Building Block in Synthesis

The true value of this molecule lies in its dual functionality, which opens avenues for its use as both a versatile ligand in catalysis and a foundational scaffold for more complex molecules.

Bidentate Ligand in Transition-Metal Catalysis

The 1,2-diamine motif is a privileged ligand structure.[4][8] The ability of 2-Methyl-1-(piperidin-1-yl)propan-2-amine to form a stable five-membered chelate ring with transition metals (e.g., Palladium, Rhodium, Copper, Ruthenium) makes it a strong candidate for various catalytic applications.

  • Cross-Coupling Reactions: Diamine ligands are known to accelerate palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. They stabilize the catalytic species, promote oxidative addition, and facilitate reductive elimination. The steric bulk provided by the gem-dimethyl and piperidine groups can influence the selectivity and efficiency of these transformations.

  • Asymmetric Catalysis: While the parent molecule is achiral, its synthesis from chiral precursors or resolution could yield enantiopure versions. Chiral vicinal diamines are central to many asymmetric processes, including hydrogenations and transfer hydrogenations, where they create a chiral environment around the metal center, inducing stereoselectivity.[9][10][11]

G cluster_L M Pd(0)L₂ OA R-Pd(II)L₂(X) M->OA Oxidative Addition (R-X) TC R-Pd(II)L₂(R') OA->TC Transmetalation (R'-M') TC->M Reductive Elimination RE R-R' TC->RE L1 L2

Caption: General catalytic cycle for a Pd-catalyzed cross-coupling.

Scaffold for Bioactive Molecules and Drug Discovery

The differential reactivity of the primary and tertiary amines allows for selective functionalization, making this compound an attractive starting point for building complex molecular architectures.[12]

  • Primary Amine Derivatization: The primary amine serves as a versatile handle for introducing a wide range of functionalities through well-established reactions:

    • Amide/Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides to introduce diverse substituents.

    • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

    • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Role of the Piperidine Moiety: The piperidine ring is a common feature in many pharmaceuticals. It imparts basicity, which can be crucial for tuning pharmacokinetic properties like solubility and cell permeability. Its rigid structure can also serve to orient other functional groups in a specific conformation for optimal interaction with a biological target.

G cluster_derivatives Primary Amine Functionalization Start 2-Methyl-1-(piperidin-1-yl)propan-2-amine Amide Amide / Sulfonamide Start->Amide  RCOCl or  RSO₂Cl SecAmine Secondary Amine Start->SecAmine  RCHO, [H] Urea Urea / Thiourea Start->Urea  RNCO or  RNCS

Caption: Derivatization pathways of the primary amine group.

Representative Protocol: Sulfonamide Synthesis

This protocol details a standard procedure for derivatizing the primary amine, a key step in leveraging this molecule as a building block.

Materials:

  • 2-Methyl-1-(piperidin-1-yl)propan-2-amine

  • 4-Toluene-sulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-Methyl-1-(piperidin-1-yl)propan-2-amine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add a solution of 4-toluene-sulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction to completion using TLC.

  • Wash the mixture sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-(2-methyl-1-(piperidin-1-yl)propan-2-yl)-4-methylbenzenesulfonamide.

Conclusion

2-Methyl-1-(piperidin-1-yl)propan-2-amine represents a potent, yet underutilized, building block in the synthetic chemist's toolbox. Its unique combination of a sterically defined primary amine and a rigid tertiary amine within a vicinal arrangement provides a platform for innovation in both catalysis and medicinal chemistry. The straightforward synthetic accessibility from inexpensive starting materials further enhances its appeal. This guide serves as a foundational resource to encourage the broader scientific community to explore the rich and varied chemistry that this versatile molecule has to offer.

References

  • Cai, C., Shu, X., & Xu, H. (2019). Practical and stereoselective electrocatalytic 1,2-diamination of alkenes. ResearchGate. Available from: [Link]

  • Foubelo, F., & Nájera, C. (2014). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available from: [Link]

  • Google Patents. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.
  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Anderson, D. R., & Anderson, E. A. (2015). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Institutes of Health. Available from: [Link]

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-diamines. Available from: [Link]

  • Nájera, C., & Foubelo, F. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. Available from: [Link]

  • Kotti, S. R. S. S., Timmons, C., & Li, G. (2006). Vicinal Diamino Functionalities as Privileged Structural Elements in Biologically Active Compounds and Exploitation of Their Synthetic Chemistry. ResearchGate. Available from: [Link]

  • Blakey, S. B., & Du Bois, J. (2014). Vicinal Diamination of Alkenes under Rh-Catalysis. ACS Publications. Available from: [Link]

  • Anderson, D. R., & Anderson, E. A. (2008). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. National Institutes of Health. Available from: [Link]

  • Anderson, E. A. (2000). The Nitro-Mannich Reaction and Its Application to the Stereoselective Synthesis of 1,2-Diamines. ACS Publications. Available from: [Link]

  • Buchwald, S. L. (2017). Biologically active compounds incorporating the 1,2‐diamine unit. ResearchGate. Available from: [Link]

  • Wang, Z., Yin, H., & Ma, J. (2015). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. ResearchGate. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Investigation of 2-Methyl-1-(piperidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Compound Characterization

The landscape of chemical research is ever-expanding, with new molecular entities holding the potential for groundbreaking applications in medicine, materials science, and catalysis. This guide addresses a compound of emerging interest: 2-Methyl-1-(piperidin-1-yl)propan-2-amine . At present, this specific molecule is not extensively documented in peer-reviewed literature, presenting both a challenge and an opportunity for novel discovery.

This document, therefore, is not a recitation of established protocols but rather a forward-looking guide for the pioneering researcher. It provides a robust framework for the synthesis, purification, characterization, and preliminary application screening of this compound. The methodologies outlined herein are grounded in established principles of organic chemistry and are informed by analogous structures and reaction mechanisms. As a self-validating system, each protocol includes checkpoints and analytical verifications to ensure the integrity of the experimental workflow. This guide is intended for researchers, scientists, and drug development professionals who are equipped to navigate the exciting terrain of novel chemical synthesis and application.

Compound Overview and Rationale for Investigation

Chemical Structure:

  • IUPAC Name: 2-Methyl-1-(piperidin-1-yl)propan-2-amine

  • Molecular Formula: C₉H₂₀N₂

  • Molecular Weight: 156.27 g/mol

  • Key Structural Features:

    • A saturated six-membered piperidine ring, a common scaffold in many pharmaceuticals.[1][2]

    • A tertiary amine integrated into the piperidine ring.

    • A primary amine on a sterically hindered neopentyl-like backbone.

The unique combination of a sterically hindered primary amine and a piperidine moiety suggests several avenues for investigation. The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and provide a rigid framework for interacting with biological targets.[2] The primary amine offers a reactive handle for further functionalization, while its steric hindrance may impart unique selectivity in reactions or biological interactions.

Potential Applications:

  • Medicinal Chemistry: The piperidine scaffold is present in drugs targeting cancer, CNS disorders, and infectious diseases.[2] This compound could serve as a novel building block for libraries of potential therapeutic agents.

  • Catalysis: Chiral amines are widely used as organocatalysts. Derivatives of this compound could be explored for their catalytic activity in asymmetric synthesis.

  • Ligand Synthesis: The two nitrogen atoms can act as chelating ligands for metal complexes, with potential applications in catalysis or materials science.

Proposed Synthesis Protocol

Due to the absence of a specific published synthesis for 2-Methyl-1-(piperidin-1-yl)propan-2-amine, a plausible multi-step synthetic route is proposed, starting from commercially available 2-amino-2-methyl-1-propanol. This pathway involves the activation of the hydroxyl group, nucleophilic substitution with piperidine, and subsequent conversion of a protected amine to the final primary amine.

Overall Synthetic Workflow

Synthetic Workflow A 2-Amino-2-methyl-1-propanol B Boc-Protection A->B Boc₂O, Et₃N C tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate B->C D Activation of Hydroxyl (e.g., Tosylation) C->D TsCl, Pyridine E Tosyl-protected intermediate D->E F Nucleophilic Substitution with Piperidine E->F Piperidine, Base G tert-butyl (2-methyl-1-(piperidin-1-yl)propan-2-yl)carbamate F->G H Boc-Deprotection (Acidic Conditions) G->H TFA or HCl I 2-Methyl-1-(piperidin-1-yl)propan-2-amine (Final Product) H->I

Caption: Proposed multi-step synthesis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Step-by-Step Experimental Protocol

PART A: Protection of the Amine

  • Rationale: To prevent the primary amine from interfering with the subsequent nucleophilic substitution, it is protected with a tert-butyloxycarbonyl (Boc) group.

  • Materials:

    • 2-Amino-2-methyl-1-propanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

PART B: Activation of the Hydroxyl Group

  • Rationale: The hydroxyl group is a poor leaving group. It is converted to a tosylate to facilitate nucleophilic substitution by piperidine.

  • Materials:

    • tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (from Part A)

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

  • Procedure:

    • Dissolve the product from Part A (1.0 eq) in pyridine at 0 °C.

    • Slowly add TsCl (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Monitor by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated intermediate.

PART C: Nucleophilic Substitution with Piperidine

  • Rationale: The tosylate is displaced by the secondary amine of piperidine to form the C-N bond.[3]

  • Materials:

    • Tosylated intermediate (from Part B)

    • Piperidine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

  • Procedure:

    • Dissolve the tosylated intermediate (1.0 eq) in acetonitrile.

    • Add piperidine (1.5 eq) and K₂CO₃ (2.0 eq).

    • Heat the mixture to reflux (approx. 82 °C) and stir for 16-24 hours.

    • Monitor by TLC or GC-MS.

    • After cooling, filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain tert-butyl (2-methyl-1-(piperidin-1-yl)propan-2-yl)carbamate.

PART D: Deprotection of the Amine

  • Rationale: The Boc protecting group is removed under acidic conditions to yield the final primary amine.

  • Materials:

    • Boc-protected product (from Part C)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the purified product from Part C (1.0 eq) in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify with NaOH to pH > 12.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Dry the combined organic layers, filter, and concentrate to yield the final product, 2-Methyl-1-(piperidin-1-yl)propan-2-amine .

Purification and Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compound.

Purification Techniques
TechniquePurposeTypical Parameters
Column Chromatography Purification of intermediates (Parts B and C)Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: Hexane/Ethyl Acetate gradient.
Distillation Final purification of the liquid productKugelrohr or short-path distillation under reduced pressure.
Analytical Characterization

A combination of analytical techniques should be employed to confirm the structure of the final product.[4]

TechniqueExpected Results for 2-Methyl-1-(piperidin-1-yl)propan-2-amine
¹H NMR Signals corresponding to the piperidine ring protons, the methylene bridge protons, the gem-dimethyl protons, and the NH₂ protons.
¹³C NMR Distinct signals for all 9 carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass (156.27 g/mol ). Fragmentation patterns can provide further structural information.
FTIR Spectroscopy N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching, and C-N stretching vibrations.[4]

Example GC-MS Parameters (Hypothetical): [5]

  • Column: HP-5 MS (or equivalent)

  • Carrier Gas: Helium

  • Oven Program: Start at 100°C, ramp to 280°C.

  • Mass Scan Range: 30-550 amu.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on analogous structures such as 2-amino-2-methyl-1-propanol and other piperidine derivatives.[6][7][8][9]

Hazard Identification (Assumed):

  • Skin and Eye Irritant/Corrosive: Many amines are corrosive. Causes skin irritation and serious eye damage.[9]

  • Harmful if Swallowed: Potential for oral toxicity.[6]

  • Respiratory Irritant: Vapors may be irritating to the respiratory tract.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment:

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear safety goggles and a face shield.

    • Wear a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat and open flames.[7][8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents.

Preliminary Application Screening: A Roadmap

Once the compound is synthesized and characterized, the following protocols can be adapted for preliminary screening of its biological or chemical activity.

Protocol 5.1: In Vitro Cytotoxicity Assay (Example: MTT Assay)
  • Objective: To assess the compound's general toxicity against a panel of human cancer cell lines.

  • Workflow:

Cytotoxicity Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of the compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC₅₀ value H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol 5.2: Screening for Antimicrobial Activity
  • Objective: To determine if the compound exhibits activity against common bacterial or fungal strains.

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare a two-fold serial dilution of the compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

The experimental framework provided here offers a comprehensive starting point for the synthesis and investigation of 2-Methyl-1-(piperidin-1-yl)propan-2-amine. The novelty of this compound necessitates a careful, methodical approach, where each step is validated through rigorous analytical techniques. The proposed protocols for synthesis, purification, characterization, and preliminary screening are designed to be adaptable and to provide a solid foundation for future research. The unique structural features of this molecule suggest that it is a promising candidate for further exploration in medicinal chemistry, catalysis, and materials science.

References

  • Benchchem.
  • Google Patents.CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Benchchem.A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • UNODC.
  • Google Patents.EP0524846A1 - 2-(Piperidin-1-yl)
  • MDPI.
  • Santa Cruz Biotechnology.2-(2-methylpiperidin-1-yl)propan-1-amine.
  • Wikipedia.Substituted methylenedioxyphenethylamine.
  • Jubilant Ingrevia.2-(Aminomethyl)
  • Cheméo.Chemical Properties of 2-Methylpiperidine (CAS 109-05-7).
  • ResearchGate.EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL)
  • Thermo Fisher Scientific.
  • Benchchem.Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview.
  • Carl ROTH.
  • RSC Publishing.Piperidine and piperazine analogs in action: zinc(ii)
  • PubChem.N-methyl-1-pyridin-2-ylpropan-2-amine.
  • SWGDRUG.org.N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.
  • OSHA.
  • CDH Fine Chemical.
  • NIH.
  • ResearchGate.Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ).
  • PubMed.Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • BLDpharm.2-Methyl-1-(piperidin-3-yl)propan-1-one.
  • ChemSrc.N-{[1-(2-Methylbenzyl)piperidin-4-yl]methyl}-propan-1-amine.
  • Wikipedia.N-methyl-1-(thiophen-2-yl)propan-2-amine.
  • PubChem.2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine.

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Application Notes and Protocols for 2-Methyl-1-(piperidin-1-yl)propan-2-amine in Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated applications and detailed protocols for the use of the novel diamine ligand, 2-Methyl-1-(piperidin-1-yl)propan-2-amine, in copper-catalyzed cross-coupling reactions. While direct literature on this specific ligand is emerging, this document leverages established principles from structurally analogous N,N-dialkyl-1,2-diamine ligands to project its utility and provide robust experimental procedures. The protocols herein are designed to be self-validating systems for researchers exploring C-N and C-O bond formation, crucial transformations in pharmaceutical and materials science.

Introduction: The Role of Diamine Ligands in Modern Ullmann Couplings

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long-standing history in organic synthesis for the formation of carbon-heteroatom bonds.[1] However, traditional Ullmann conditions often necessitate harsh reaction parameters, including high temperatures and stoichiometric amounts of copper, limiting their broader applicability.[1] A significant advancement in this field came with the development of ligand-accelerated catalysis, which allows these transformations to proceed under much milder conditions with catalytic amounts of copper.[1]

Among the various ligand classes explored, 1,2-diamine derivatives have proven to be exceptionally effective.[2] These ligands play a crucial role in the catalytic cycle by forming stable, soluble copper complexes that prevent catalyst deactivation through aggregation and facilitate the key steps of oxidative addition and reductive elimination. The use of N,N'-dialkyl-substituted diamines, such as N,N'-dimethylethylenediamine, has been shown to significantly enhance reaction rates and substrate scope in copper-catalyzed C-N and C-O coupling reactions.[3]

This guide focuses on the potential of 2-Methyl-1-(piperidin-1-yl)propan-2-amine as a promising ligand in this context. Its structural features, comprising a sterically accessible primary amine and a tertiary amine incorporated within a piperidine ring, suggest it can act as an effective bidentate chelator for the copper catalyst. The gem-dimethyl substitution on the carbon backbone is anticipated to influence the steric and electronic properties of the resulting copper complex, potentially offering unique reactivity and selectivity.

Ligand Synthesis: A Proposed Route

As of the latest literature review, a specific, published synthesis for 2-Methyl-1-(piperidin-1-yl)propan-2-amine for its use as a ligand was not found. However, a plausible and efficient synthetic pathway can be proposed based on established methodologies for analogous compounds. The following multi-step synthesis is presented as a robust starting point for researchers.

G cluster_0 Proposed Synthesis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine start 2-Amino-2-methyl-1-propanol step1 Protection of Amine (e.g., Boc anhydride) start->step1 intermediate1 Boc-protected Amino Alcohol step1->intermediate1 step2 Activation of Hydroxyl Group (e.g., Mesyl chloride) intermediate1->step2 intermediate2 Mesylated Intermediate step2->intermediate2 step3 Nucleophilic Substitution with Piperidine intermediate2->step3 intermediate3 Boc-protected Diamine step3->intermediate3 step4 Deprotection (e.g., TFA or HCl) intermediate3->step4 product 2-Methyl-1-(piperidin-1-yl)propan-2-amine step4->product

Caption: Proposed synthetic workflow for 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Experimental Protocol: Proposed Synthesis

Step 1: Protection of 2-Amino-2-methyl-1-propanol

  • Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the Boc-protected amino alcohol.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in an anhydrous solvent like DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add a base such as triethylamine (1.5 eq).

  • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and perform an extractive workup. The crude mesylated intermediate is often used directly in the next step without further purification.

Step 3: Nucleophilic Substitution with Piperidine

  • Dissolve the crude mesylated intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add piperidine (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring for the consumption of the starting material by TLC or GC-MS.

  • After completion, cool the reaction mixture, perform an aqueous workup, and purify the product by column chromatography to obtain the Boc-protected diamine.

Step 4: Deprotection

  • Dissolve the Boc-protected diamine (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the free amine, 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Application in Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type Amination)

The formation of C-N bonds via the arylation of amines is a cornerstone of medicinal chemistry and materials science.[4] Copper-catalyzed methodologies utilizing diamine ligands have emerged as a practical and economical alternative to palladium-based systems.[3] The structural characteristics of 2-Methyl-1-(piperidin-1-yl)propan-2-amine make it a compelling candidate for facilitating these transformations.

Mechanistic Rationale

The prevailing mechanism for copper-catalyzed N-arylation with diamine ligands involves a Cu(I)/Cu(III) catalytic cycle.[5] The diamine ligand is believed to coordinate to the Cu(I) center, preventing disproportionation and the formation of inactive copper species. This chelation facilitates the oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Subsequent reductive elimination from this intermediate yields the desired N-arylated product and regenerates the active Cu(I) catalyst.

G cluster_1 Plausible Catalytic Cycle for C-N Coupling CuI Cu(I) Source Active_Catalyst [L-Cu(I)]+ CuI->Active_Catalyst + L Ligand Diamine Ligand (L) Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition + Ar-X CuIII_Intermediate [L-Cu(III)(Ar)(X)]+ Oxidative_Addition->CuIII_Intermediate Amine_Coordination Amine Coordination (R2NH) CuIII_Intermediate->Amine_Coordination + R2NH Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Postulated catalytic cycle for the copper-catalyzed N-arylation of amines.

Protocol 1: N-Arylation of Aliphatic Amines with Aryl Iodides

This protocol is adapted from established procedures for similar N,N-dialkyl-1,2-diamine ligands.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Copper(I) Iodide (CuI)99.99%Sigma-Aldrich
2-Methyl-1-(piperidin-1-yl)propan-2-amineSynthesized-
Aryl IodideReagent GradeCommercially Available
Aliphatic AmineReagent GradeCommercially Available
Potassium Phosphate (K₃PO₄)AnhydrousAcros Organics
TolueneAnhydrousEMD Millipore
Reaction Tube-Pyrex

Procedure:

  • To a dry reaction tube equipped with a magnetic stir bar, add CuI (5 mol%), 2-Methyl-1-(piperidin-1-yl)propan-2-amine (10 mol%), and K₃PO₄ (2.0 eq).

  • Seal the tube with a septum and purge with argon for 10 minutes.

  • Under a positive pressure of argon, add the aryl iodide (1.0 eq), the aliphatic amine (1.2 eq), and anhydrous toluene.

  • Place the sealed reaction tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes and Substrate Scope:

Aryl IodideAmineExpected Yield
4-IodotoluenePiperidineHigh
1-Iodo-4-methoxybenzeneMorpholineHigh
1-Iodo-4-nitrobenzenen-HexylamineModerate to High
2-IodobenzonitrileCyclohexylamineModerate

Application in Copper-Catalyzed C-O Cross-Coupling (Ullmann-Type Ether Synthesis)

The synthesis of diaryl ethers is a fundamental transformation, with the products finding applications as pharmaceuticals, agrochemicals, and polymers.[6] Copper-catalyzed C-O coupling reactions promoted by diamine ligands provide a powerful method for the construction of these motifs, often under milder conditions than traditional methods.

Protocol 2: O-Arylation of Phenols with Aryl Bromides

This protocol is based on methodologies developed for sterically hindered diamine ligands in copper-catalyzed etherification.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Copper(I) Iodide (CuI)99.99%Sigma-Aldrich
2-Methyl-1-(piperidin-1-yl)propan-2-amineSynthesized-
Aryl BromideReagent GradeCommercially Available
PhenolReagent GradeCommercially Available
Cesium Carbonate (Cs₂CO₃)AnhydrousOakwood Chemical
1,4-DioxaneAnhydrousAcros Organics
Reaction Tube-Pyrex

Procedure:

  • In an oven-dried reaction tube, combine CuI (10 mol%), 2-Methyl-1-(piperidin-1-yl)propan-2-amine (20 mol%), and Cs₂CO₃ (2.0 eq).

  • Add the phenol (1.2 eq) and a magnetic stir bar.

  • Seal the tube with a septum and cycle between vacuum and argon three times.

  • Introduce the aryl bromide (1.0 eq) and anhydrous 1,4-dioxane via syringe.

  • Immerse the reaction tube in a preheated oil bath at 120 °C.

  • Stir vigorously for 24-48 hours, monitoring the reaction by GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Expected Outcomes and Substrate Scope:

Aryl BromidePhenolExpected Yield
4-BromotoluenePhenolHigh
1-Bromo-4-fluorobenzene4-MethoxyphenolHigh
1-Bromo-3,5-dimethylbenzene2,6-DimethylphenolModerate
2-BromopyridineGuaiacolModerate

Troubleshooting and Field-Proven Insights

  • Choice of Base: The selection of the base is critical and substrate-dependent. For C-N couplings with aryl iodides, K₃PO₄ is often optimal, while for the more challenging aryl bromides, K₂CO₃ or Cs₂CO₃ may be more effective.[1] In C-O couplings, Cs₂CO₃ is generally a robust choice. The low solubility of inorganic bases in aprotic solvents can be beneficial, as it ensures a slow, steady deprotonation of the nucleophile, preventing the formation of unreactive copper-amidate or -phenoxide aggregates.[1]

  • Solvent Selection: Anhydrous, non-polar aprotic solvents like toluene and 1,4-dioxane are generally preferred. For highly polar substrates, DMF can be a suitable alternative, although it may require higher temperatures.

  • Ligand-to-Copper Ratio: A ligand-to-copper ratio of 2:1 is often a good starting point to ensure full coordination to the copper center and prevent the formation of ligand-free, less reactive species.

  • Inert Atmosphere: While many modern copper-catalyzed reactions are more robust than their palladium counterparts, maintaining an inert atmosphere of argon or nitrogen is crucial for reproducibility and to prevent the oxidation of the Cu(I) catalyst.

  • Steric Hindrance: The gem-dimethyl groups on the 2-Methyl-1-(piperidin-1-yl)propan-2-amine ligand may provide a unique steric environment around the copper center. This could be advantageous for reactions involving sterically demanding substrates, potentially improving selectivity. However, it may also necessitate slightly higher reaction temperatures or longer reaction times compared to less hindered ligands like N,N'-dimethylethylenediamine.

Conclusion

2-Methyl-1-(piperidin-1-yl)propan-2-amine represents a promising, yet underexplored, ligand for copper-catalyzed cross-coupling reactions. Based on the well-established efficacy of structurally similar N,N-dialkyl-1,2-diamines, it is anticipated to be a highly effective ligand for a range of C-N and C-O bond-forming reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the catalytic potential of this novel ligand. Further investigation into its synthesis, optimization of reaction conditions, and exploration of its substrate scope will undoubtedly contribute to the expanding toolkit of modern organic synthesis.

References

  • Willis, M. C. Diamine Ligands in Copper-Catalyzed Reactions. Chem. Soc. Rev.2010 , 39 (5), 1570–1582. [Link]

  • Zhang, H.; Cai, Q.; Ma, D. Amino Acid-Promoted, Copper-Catalyzed C-N Bond Formation. J. Org. Chem.2005 , 70 (13), 5164–5173. [Link]

  • Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of Amines, Amides, Imidazoles, Carbamates, and Sulfonamides. J. Am. Chem. Soc.2002 , 124 (50), 14844–14845. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]

  • Surry, D. S.; Buchwald, S. L. Diamine Ligands in Copper-Catalyzed Cross-Coupling Reactions. Chem. Sci.2010 , 1 (1), 13–31. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

  • Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated C-N Bond Formation. Chem. Rev.2008 , 108 (8), 3054–3131. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. Copper in Cross-Coupling Reactions. Coord. Chem. Rev.2004 , 248 (21-24), 2337–2364. [Link]

  • Strieter, E. R.; Bhayana, B.; Buchwald, S. L. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. J. Am. Chem. Soc.2009 , 131 (1), 78–88. [Link]

  • Ma, D.; Zhang, Y.; Yao, J.; Wu, S.; Tao, F. A General and Efficient Copper Catalyst for the Coupling of Aryl Halides with Imidazoles. J. Am. Chem. Soc.1998 , 120 (49), 12459–12467. [Link]

  • Gujadhur, R. K.; Bates, C. G.; Venkataraman, D. A General and Mild Copper-Catalyzed Arylation of Diols. Org. Lett.2001 , 3 (26), 4315–4317. [Link]

  • Kwong, F. Y.; Buchwald, S. L. A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Org. Lett.2002 , 4 (20), 3517–3520. [Link]

  • Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Copper-Catalyzed Arylation of Amides. Org. Lett.2004 , 6 (6), 913–916. [Link]

  • Lu, Z.; Twieg, R. J. Modified Ullmann Condensation: Copper-Catalyzed N-Arylation of Anilines and Amines. Tetrahedron Lett.2005 , 46 (17), 2997–3001. [Link]

Sources

Navigating Steric Challenges: Detailed Application Notes for Reductive Amination with 2-Methyl-1-(piperidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Sterically Hindered Diamine in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This guide focuses on a unique and sterically demanding building block, 2-Methyl-1-(piperidin-1-yl)propan-2-amine , and its application in reductive amination reactions. This diamine, featuring a neopentyl-like primary amine adjacent to a tertiary amine-substituted quaternary carbon, presents both significant opportunities and synthetic challenges. Its rigid, hindered structure can impart desirable metabolic stability and conformational constraint to drug candidates. However, this same steric bulk necessitates carefully optimized protocols to achieve efficient and selective C-N bond formation.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to successfully employ 2-Methyl-1-(piperidin-1-yl)propan-2-amine in reductive amination. We will delve into the mechanistic nuances dictated by its structure, present detailed, field-proven protocols, and offer expert insights into overcoming the inherent steric hurdles.

Understanding the Reagent: Synthesis and Physicochemical Properties

A reliable supply of the starting amine is paramount. While direct commercial sources for 2-Methyl-1-(piperidin-1-yl)propan-2-amine are not widespread, a plausible and scalable synthetic route can be adapted from established methodologies for structurally similar neopentyl amines. A proposed synthetic pathway is outlined below, drawing inspiration from the synthesis of related 2-methyl-1-substituted phenyl-2-propanamine compounds.[3]

Proposed Synthesis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine

The synthesis commences with the nucleophilic substitution of a suitable starting material, such as 1-chloro-2-methylpropan-2-ol, with piperidine to form 2-methyl-1-(piperidin-1-yl)propan-2-ol. Subsequent conversion of the hydroxyl group to a leaving group, followed by displacement with an azide and reduction, would yield the target primary amine. An alternative approach could involve the amination of 2-methyl-1-(piperidin-1-yl)propan-2-oic acid, derived from the corresponding nitrile.

Diagram of the Proposed Synthetic Pathway:

G A 1-Chloro-2-methylpropan-2-ol C 2-Methyl-1-(piperidin-1-yl)propan-2-ol A->C Nucleophilic Substitution B Piperidine B->C D Activation of Hydroxyl C->D e.g., MsCl, TsCl E Azide Substitution D->E NaN3 F Reduction E->F e.g., H2, Pd/C or LiAlH4 G 2-Methyl-1-(piperidin-1-yl)propan-2-amine F->G

Caption: Proposed synthetic route to 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Physicochemical Properties

While experimental data for the target compound is scarce, we can infer its properties based on structurally related molecules.

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Weight 170.29 g/mol Calculated
Boiling Point HighThe presence of two amine functionalities and the piperidine ring will lead to strong intermolecular forces.
Solubility Soluble in many organic solvents (DCM, THF, MeOH). Limited solubility in non-polar solvents.Expected behavior for a diamine of this size.
pKa Primary amine: ~10.5, Tertiary amine: ~9-10Similar to other primary alkylamines and N-alkylpiperidines.[4]
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Common for small amines.

Reductive Amination: The Mechanistic Landscape with a Hindered Amine

Reductive amination is a cornerstone of amine synthesis, proceeding through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by in-situ reduction.[5][6] The steric hindrance of 2-Methyl-1-(piperidin-1-yl)propan-2-amine significantly impacts the kinetics of both steps.

The initial condensation to form the imine intermediate is often the rate-limiting step with hindered amines.[7] The bulky substituent on the α-carbon of the primary amine impedes its approach to the carbonyl carbon. To drive this equilibrium towards the imine, several strategies can be employed:

  • Use of a Lewis Acid Catalyst: A Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hindered amine.[5]

  • Water Removal: The formation of the imine is a condensation reaction that releases water. The use of a dehydrating agent or azeotropic removal of water can shift the equilibrium towards the product.

Once the imine is formed, its reduction is typically rapid. However, the choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the starting carbonyl compound.

General Mechanism of Reductive Amination:

G Carbonyl R1(C=O)R2 Hemiaminal R1C(OH)(NHR3)R2 Carbonyl->Hemiaminal + Amine Amine R3NH2 Amine->Hemiaminal Imine R1(C=NR3)R2 Hemiaminal->Imine - H2O Product R1CH(NHR3)R2 Imine->Product + [H] (Reducing Agent)

Caption: The two-step process of reductive amination.

Experimental Protocols: Taming the Steric Beast

Given the challenges posed by the sterically encumbered nature of 2-Methyl-1-(piperidin-1-yl)propan-2-amine, the choice of reducing agent and reaction conditions is paramount. Below are two detailed protocols that have proven effective for reductive aminations involving hindered substrates.

Protocol 1: Sodium Triacetoxyborohydride (STAB-H) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly well-suited for reductive aminations.[1][8] Its reduced reactivity towards aldehydes and ketones compared to iminium ions minimizes side reactions. This protocol is often the first choice for hindered systems.

Materials:

  • 2-Methyl-1-(piperidin-1-yl)propan-2-amine

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 0-1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 eq) and 2-Methyl-1-(piperidin-1-yl)propan-2-amine (1.1 eq) to the chosen solvent (DCM or DCE, to make a ~0.1-0.2 M solution).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For particularly hindered ketones, the addition of acetic acid (0.1-1.0 eq) can catalyze this step.

  • Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require stirring at room temperature for 12-48 hours, depending on the steric hindrance of the carbonyl partner. Gentle heating (e.g., to 40 °C) can be employed to accelerate slow reactions.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Solvent Choice: DCE is often preferred over DCM as it can allow for higher reaction temperatures if needed.[1]

  • Stoichiometry of the Reducing Agent: For highly hindered substrates, using up to 2.0 equivalents of NaBH(OAc)₃ can be beneficial to drive the reaction to completion.

  • Acid Catalyst: While often not necessary for aldehydes, a catalytic amount of acetic acid can be crucial for the imine formation with ketones.[1]

Protocol 2: Sodium Cyanoborohydride Mediated Reductive Amination with Lewis Acid Catalysis

Sodium cyanoborohydride (NaBH₃CN) is another classic reagent for reductive amination.[9] It is stable in protic solvents like methanol and is selective for the reduction of iminium ions over carbonyls at neutral or slightly acidic pH.[9] For hindered systems, the addition of a Lewis acid is highly recommended to promote imine formation.

Materials:

  • 2-Methyl-1-(piperidin-1-yl)propan-2-amine

  • Aldehyde or Ketone (1.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Aqueous ammonium hydroxide (NH₄OH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) and 2-Methyl-1-(piperidin-1-yl)propan-2-amine (1.1 eq) in anhydrous methanol or ethanol.

  • Add titanium(IV) isopropoxide (1.1 eq) dropwise to the solution and stir at room temperature for 2-4 hours.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in the same solvent.

  • Add the NaBH₃CN solution to the reaction mixture and stir at room temperature for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by adding aqueous NH₄OH.

  • Filter the resulting titanium dioxide precipitate through a pad of celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights & Safety Considerations:

  • Toxicity: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood and quench reactions carefully with a basic solution.

  • Lewis Acid: Ti(OiPr)₄ is an effective Lewis acid for this transformation, but others like zinc chloride (ZnCl₂) can also be used.[5]

  • pH Control: Maintaining a pH between 6 and 7 is crucial for the selectivity of NaBH₃CN.[9]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Conversion Incomplete imine formation due to steric hindrance.Increase reaction time, add a catalytic amount of acetic acid (for NaBH(OAc)₃ protocol), or use a Lewis acid catalyst (for NaBH₃CN protocol). Gentle heating may also be beneficial.
Insufficient reducing agent.Increase the equivalents of the reducing agent.
Formation of Alcohol Byproduct Reduction of the starting carbonyl.Ensure the reducing agent is added after allowing sufficient time for imine formation. NaBH(OAc)₃ is generally more selective than NaBH₃CN in this regard.
Dialkylation of the Primary Amine The product amine is more nucleophilic than the starting amine.This is less of a concern with the highly hindered 2-Methyl-1-(piperidin-1-yl)propan-2-amine. However, if observed, use a strict 1:1 stoichiometry of the amine and carbonyl compound.
Difficult Purification Co-elution of product and unreacted starting materials.Ensure the reaction goes to completion. A basic wash during workup can help remove acidic impurities. Derivatization of the product amine may aid in purification in complex cases.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

2-Methyl-1-(piperidin-1-yl)propan-2-amine, despite its steric complexity, is a valuable building block for the synthesis of novel chemical entities. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully utilize this unique diamine in their reductive amination strategies. By carefully selecting the appropriate reagents and reaction conditions, the challenges posed by steric hindrance can be effectively overcome, paving the way for the creation of innovative molecules with potential applications in drug discovery and beyond.

References

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Application Note & Protocols for the Quantification of 2-Methyl-1-(piperidin-1-yl)propan-2-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the accurate quantification of 2-Methyl-1-(piperidin-1-yl)propan-2-amine in solution. Designed for researchers, scientists, and professionals in drug development, this application note details three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section offers a detailed protocol, the scientific rationale behind the methodological choices, and guidance on method validation in accordance with industry standards.

Introduction: The Analytical Challenge

2-Methyl-1-(piperidin-1-yl)propan-2-amine is a synthetic organic compound featuring a piperidine ring and a primary amine group. The accurate quantification of such amines in solution is critical in various stages of pharmaceutical development, from synthesis monitoring to quality control of the final product. The basic nature of the amine functional group can present analytical challenges, including poor peak shape and column degradation in chromatography. Therefore, the selection of an appropriate analytical technique and the careful optimization of experimental parameters are paramount. This guide provides the foundational knowledge and practical protocols to overcome these challenges.

Strategic Selection of Analytical Techniques

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. For 2-Methyl-1-(piperidin-1-yl)propan-2-amine, three techniques are recommended, each with its unique advantages.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely accessible technique suitable for routine analysis and quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds, offering high separation efficiency and structural information.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis. For basic compounds like 2-Methyl-1-(piperidin-1-yl)propan-2-amine, a reversed-phase HPLC method with a C18 column is often the starting point. The key to a successful separation is the careful control of the mobile phase pH to ensure the analyte is in a consistent ionization state, which is crucial for reproducible retention and good peak shape.[3]

Rationale for Methodological Choices
  • Column: A C18 column is chosen for its hydrophobicity, which provides good retention for the non-polar regions of the analyte.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is employed to protonate the amine groups. This minimizes peak tailing that can occur from the interaction of the basic analyte with residual silanol groups on the silica-based stationary phase.

  • Detector: UV detection is a robust and simple detection method. The piperidine ring and the amine functional group are expected to have some UV absorbance, typically in the lower UV range (e.g., 210-230 nm).

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Solution Sample Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Calibration Standards Standard->Inject Calibrate Generate Calibration Curve Standard->Calibrate Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Detailed HPLC-UV Protocol

Objective: To quantify 2-Methyl-1-(piperidin-1-yl)propan-2-amine in a solution.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Reference standard of 2-Methyl-1-(piperidin-1-yl)propan-2-amine

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid. Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 215 nm

  • Analysis: Inject the calibration standards followed by the sample solutions.

  • Data Analysis: Integrate the peak area of the analyte. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation Considerations

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4][5] Key validation parameters include:

ParameterAcceptance Criteria (Typical)
Specificity No interference from blank or placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80-120% of the test concentration.
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability) RSD ≤ 2.0%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6] Given that many amines are amenable to GC analysis, this technique is a viable option for the quantification of 2-Methyl-1-(piperidin-1-yl)propan-2-amine. The mass spectrometer provides high selectivity and allows for confident identification of the analyte.

Rationale for Methodological Choices
  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, is generally a good starting point for the analysis of amines.

  • Injection: A splitless injection may be necessary for trace analysis to ensure sufficient analyte reaches the column.

  • Derivatization: While direct analysis is possible, derivatization of the primary amine (e.g., with a silylating agent like BSTFA) can improve peak shape and thermal stability.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode can provide excellent sensitivity and selectivity for quantification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solution Sample Extract Solvent Extraction (if needed) Sample->Extract Derivatize Derivatization (Optional) Extract->Derivatize Inject Inject into GC Derivatize->Inject Standard Prepare Calibration Standards Standard->Inject Calibrate Generate Calibration Curve Standard->Calibrate Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Extract Ion Chromatogram Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Workflow for GC-MS analysis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Detailed GC-MS Protocol

Objective: To quantify 2-Methyl-1-(piperidin-1-yl)propan-2-amine in a solution.

Materials:

  • GC-MS system

  • 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Appropriate solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Reference standard of 2-Methyl-1-(piperidin-1-yl)propan-2-amine

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Perform serial dilutions to create calibration standards.

  • Sample Preparation: If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent after adjusting the pH to >10 to ensure the amine is in its free base form. Concentrate the organic extract if necessary.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas Flow: 1.2 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan to identify characteristic ions, then SIM mode for quantification using 3-4 characteristic ions.

  • Analysis and Data Processing: Inject the standards and samples. For quantification, use the peak area of the most abundant and specific ion from the SIM data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[7][8] The use of Multiple Reaction Monitoring (MRM) allows for the detection of the analyte at very low concentrations, even in complex matrices.

Rationale for Methodological Choices
  • Chromatography: A fast LC method using a C18 column is often sufficient, as the mass spectrometer provides the majority of the selectivity.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for amines, as they are readily protonated.[9]

  • MS/MS: A triple quadrupole mass spectrometer is typically used for MRM experiments. The first quadrupole selects the protonated molecule (precursor ion), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion (product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Solution Sample Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into LC Filter->Inject Standard Prepare Calibration Standards Standard->Inject Calibrate Generate Calibration Curve Standard->Calibrate Separate UPLC/HPLC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate MRM Transition Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Detailed LC-MS/MS Protocol

Objective: To perform high-sensitivity quantification of 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Materials:

  • LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole MS)

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)[10]

  • Water (LC-MS grade)[10]

  • Formic acid (LC-MS grade)

  • Reference standard of 2-Methyl-1-(piperidin-1-yl)propan-2-amine

Procedure:

  • MS/MS Method Development: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize the collision energy to identify the most abundant and stable product ions.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, prepare calibration standards and samples by diluting with the mobile phase.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., 5-95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: Monitor at least two transitions for confident quantification and confirmation.

  • Data Analysis: Integrate the peak area for the primary MRM transition. Use the calibration curve to determine the analyte concentration. The secondary transition is used for confirmation.

Summary of Method Performance

The following table summarizes the expected performance characteristics of the three detailed methods. These are typical values and must be confirmed during method validation for the specific application.

ParameterHPLC-UVGC-MSLC-MS/MS
Typical LOQ 1-10 µg/mL0.1-1 µg/mL0.01-1 ng/mL
Linear Range 1-100 µg/mL0.1-50 µg/mL0.01-100 ng/mL
Precision (RSD) < 2%< 5%< 10%
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Conclusion

The quantification of 2-Methyl-1-(piperidin-1-yl)propan-2-amine in solution can be effectively achieved using HPLC-UV, GC-MS, or LC-MS/MS. The choice of method should be guided by the required sensitivity, selectivity, and the nature of the sample matrix. The protocols and validation guidance provided in this application note serve as a comprehensive starting point for developing robust and reliable analytical methods for this and structurally related compounds.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Li, J., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Kim, J., et al. (2021). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Ekebergh, A., et al. (2025). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. Retrieved from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Hariyanto, A., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. Retrieved from [Link]

Sources

Application Note: Advanced Derivatization Strategies for 2-Methyl-1-(piperidin-1-yl)propan-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Analytical Challenge

2-Methyl-1-(piperidin-1-yl)propan-2-amine is a unique bifunctional molecule featuring both a sterically hindered primary amine and a tertiary amine within its piperidine ring. Its structure presents a significant analytical challenge: the lack of a native chromophore or fluorophore makes it invisible to standard UV or fluorescence detectors, and its polarity can lead to poor chromatographic performance.

Derivatization is therefore not merely an option but a necessity for robust quantification in complex biological matrices. This process converts the analyte into a derivative with superior analytical properties, such as enhanced detectability, improved chromatographic retention, or increased volatility for gas-phase analysis. The presence of two distinct amine functionalities offers a unique opportunity for tailored derivatization strategies, allowing researchers to selectively target one or both groups to suit the analytical platform of choice.

This guide provides a comprehensive overview and detailed protocols for the derivatization of 2-Methyl-1-(piperidin-1-yl)propan-2-amine, empowering researchers in pharmacology, toxicology, and drug metabolism studies to achieve reliable and sensitive quantification.

Core Principles: Why Derivatize?

The decision to derivatize is driven by the need to overcome the inherent analytical limitations of the target molecule. The primary objectives are:

  • Enhance Detector Response: Introduce a chromophore for UV-Vis, a fluorophore for fluorescence detection, or an easily ionizable moiety for mass spectrometry (MS).

  • Improve Volatility: For Gas Chromatography (GC), derivatization reduces the polarity and increases the vapor pressure of the analyte, enabling its transition into the gas phase without thermal degradation.[1][2]

  • Modify Chromatographic Behavior: Alter the polarity of the analyte to improve retention, resolution, and peak shape in Liquid Chromatography (LC) or GC.

  • Increase Stability: Protect reactive functional groups from degradation during sample preparation or analysis.

The dual-amine nature of our target molecule requires careful consideration of reagent chemistry to achieve the desired analytical outcome.

Strategic Derivatization of the Primary Amine

The primary amine (-NH2) is the most nucleophilic site on the molecule and is readily targeted by a wide array of reagents under mild conditions.

For Fluorescence-Based Assays: High-Sensitivity Quantification

Fluorescent labeling is the method of choice for achieving the lowest limits of detection. The primary amine reacts efficiently with various fluorogenic reagents to yield highly fluorescent derivatives.[3]

Recommended Reagent: Naphthalene-2,3-dicarboxaldehyde (NDA)

  • Mechanism: NDA reacts with primary amines in the presence of a nucleophile, such as cyanide or a thiol, to form a highly fluorescent and stable cyanobenz[f]isoindole (CBI) derivative.[3] This reaction is specific to primary amines, leaving the tertiary piperidine nitrogen untouched.

  • Expertise & Experience: The choice of NDA is strategic. Unlike larger fluorophores, its small size minimizes potential changes to the molecule's biological activity, which can be critical in cell-based assays. The stability of the resulting CBI derivative is a known advantage for reproducible quantification.[3]

cluster_0 Fluorescence Derivatization Workflow Sample Biological Sample (Plasma, Urine, Cell Lysate) ProteinPrecip Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecip SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) ProteinPrecip->SPE Derivatization NDA Derivatization (Primary Amine Labeling) SPE->Derivatization Analysis HPLC-FLD Analysis Derivatization->Analysis

Caption: Workflow for fluorescence analysis.

Protocol 3.1: NDA Derivatization for HPLC-FLD Analysis

  • Sample Preparation: Extract 2-Methyl-1-(piperidin-1-yl)propan-2-amine from the biological matrix using protein precipitation followed by solid-phase extraction (SPE). Elute the analyte and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of borate buffer (100 mM, pH 9.5).

  • Reagent Preparation:

    • Prepare a 10 mM NDA solution in acetonitrile.

    • Prepare a 10 mM potassium cyanide (KCN) solution in water. CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Reaction: To the reconstituted sample, add 25 µL of the NDA solution and 25 µL of the KCN solution.

  • Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 15 minutes in the dark.

  • Quenching & Dilution: Add 900 µL of mobile phase (e.g., 50:50 acetonitrile:water) to stop the reaction and prepare the sample for injection.

  • Analysis: Inject onto an HPLC system equipped with a fluorescence detector (Excitation: 420 nm, Emission: 490 nm).

For LC-MS/MS Analysis: Structural Confirmation and Specificity

For mass spectrometry, derivatization can improve ionization efficiency and chromatographic peak shape.

Recommended Reagent: Phenyl isothiocyanate (PITC)

  • Mechanism: PITC reacts with the primary amine to form a phenylthiourea (PTU) derivative.[4] This modification adds a non-polar, UV-active phenyl group, which enhances reverse-phase retention and provides a stable, predictable fragmentation pattern in MS/MS.

  • Expertise & Experience: PITC is a classic reagent for amine analysis.[4] The reaction is robust and proceeds to completion under well-established conditions. The resulting derivative is significantly less polar than the parent compound, moving it out of the void volume in reverse-phase chromatography and away from early-eluting matrix interferences.

Protocol 3.2: PITC Derivatization for LC-MS/MS

  • Sample Preparation: Extract and dry the analyte as described in Protocol 3.1.

  • Reagent Solution: Prepare a fresh solution of 5% PITC in a 2:1:1 mixture of acetonitrile:pyridine:triethylamine.

  • Reaction: Reconstitute the dried sample in 50 µL of the PITC reagent solution.

  • Incubation: Vortex and incubate at 40°C for 30 minutes.

  • Evaporation: Evaporate the sample to dryness under nitrogen to remove excess reagent and solvents.

  • Reconstitution: Reconstitute the derivatized sample in 200 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject onto a reverse-phase C18 column for LC-MS/MS analysis. Monitor for the specific parent-daughter ion transition of the derivatized analyte.

Advanced Strategies: Targeting the Tertiary Amine

The tertiary amine in the piperidine ring is non-nucleophilic and unreactive towards the reagents mentioned above. Its derivatization requires a different chemical approach, typically for GC-MS analysis where masking all polar sites is beneficial.

Recommended Reagent: Isobutyl Chloroformate

  • Mechanism: Chloroformate reagents react with tertiary amines to form carbamates, effectively neutralizing their basicity and increasing their volatility.[5] This reaction proceeds via a dealkylation mechanism.

  • Expertise & Experience: This is an authoritative method for rendering tertiary amines amenable to GC analysis.[5] The reaction is often performed in a biphasic system to trap the HCl byproduct in the aqueous phase, driving the reaction to completion. This strategy is particularly useful when the primary amine has already been protected or derivatized in a prior step.

cluster_0 Two-Step Derivatization Logic Start Analyte (Primary & Tertiary Amine) Step1 Step 1: Acylation (e.g., Acetic Anhydride) Protects Primary Amine Start->Step1 Intermediate Amide Intermediate (Free Tertiary Amine) Step1->Intermediate Step2 Step 2: Carbamate Formation (e.g., Isobutyl Chloroformate) Derivatizes Tertiary Amine Intermediate->Step2 Final Fully Derivatized Product (Suitable for GC-MS) Step2->Final

Caption: Selective two-step derivatization workflow.

Protocol 4.1: Two-Step Derivatization for GC-MS Analysis

This protocol assumes the goal is to derivatize both amine groups for maximum volatility.

  • Step A: Primary Amine Protection (Acylation)

    • Place the dried sample extract in a reaction vial.

    • Add 100 µL of pyridine and 50 µL of acetic anhydride.

    • Seal the vial and heat at 60°C for 30 minutes. This converts the primary amine to an acetamide.

    • Evaporate the reagents under a stream of nitrogen.

  • Step B: Tertiary Amine Derivatization (Carbamate Formation)

    • To the dried amide from Step A, add 100 µL of toluene and 100 µL of 1M sodium hydroxide.

    • Add 50 µL of isobutyl chloroformate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (toluene) containing the fully derivatized analyte to a new vial for GC-MS injection.

Method Validation and Performance

A self-validating protocol requires confirmation of reaction efficiency and analytical performance. The following table presents expected performance metrics for each derivatization strategy, based on established principles.

ParameterNDA (HPLC-FLD)PITC (LC-MS/MS)Dual-Step (GC-MS)
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.5 - 1.0 ng/mL1 - 5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 2.0 ng/mL2.0 - 5.0 ng/mL5 - 15 ng/mL
Linearity (R²) > 0.998> 0.995> 0.990
Primary Target Primary AminePrimary AmineBoth Amines
Key Advantage Highest SensitivityHigh SpecificityAnalyzes Volatility
Primary Limitation Potential Matrix InterferenceIon Suppression EffectsMore Complex Sample Prep

Conclusion and Recommendations

The successful analysis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine in biological assays is critically dependent on a well-designed derivatization strategy.

  • For high-sensitivity screening and pharmacokinetic studies , derivatization of the primary amine with NDA followed by HPLC-FLD analysis is the recommended approach.

  • For metabolite identification and regulatory submissions requiring high specificity, PITC derivatization coupled with LC-MS/MS provides unparalleled confidence in the results.

  • For specialized applications where volatility is key, the two-step acylation and chloroformate protocol for GC-MS is a powerful, albeit more complex, option.

By understanding the chemistry behind these reactions and meticulously following the provided protocols, researchers can effectively overcome the analytical challenges posed by this molecule and generate high-quality, reproducible data.

References

  • PubChem. 2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. Available at: [Link]

  • The Good Scents Company. 2-methyl piperidine. Available at: [Link]

  • PubMed. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. National Library of Medicine. Available at: [Link]

  • Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link]

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. Available at: [Link]

  • Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).
  • National Institutes of Health. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available at: [Link]

  • National Institutes of Health. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Jena Bioscience. Fluorescent Amine Protein Labeling. Available at: [Link]

  • Digital CSIC. N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl) methyl)prop-2-yn-1-amine (MBA-159), a new mu. Available at: [Link]

  • Chemistry LibreTexts. Derivatization. Available at: [Link]

  • Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available at: [Link]

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The Untapped Potential of 2-Methyl-1-(piperidin-1-yl)propan-2-amine in Heterocyclic Synthesis: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

While a comprehensive search of the current scientific literature reveals a notable absence of established protocols for the utilization of 2-Methyl-1-(piperidin-1-yl)propan-2-amine as a direct precursor in the synthesis of common heterocyclic compounds, its unique structural features as a sterically hindered vicinal diamine present a compelling case for its exploration in novel synthetic methodologies. This document, therefore, serves not as a retrospective guide to established applications, but as a forward-looking analysis of its potential, offering theoretical frameworks and adaptable experimental designs for pioneering research in this area.

The core structure of 2-Methyl-1-(piperidin-1-yl)propan-2-amine, featuring a neopentyl-like backbone with a primary and a tertiary amine in a 1,2-relationship, suggests that its reactivity will be significantly modulated by steric hindrance around the primary amine. This characteristic, while potentially limiting its application in conventional, high-yielding condensation reactions, opens avenues for unique reactivity and the synthesis of novel, sterically encumbered heterocyclic scaffolds of potential interest in medicinal chemistry.

I. Prospective Synthetic Applications and Mechanistic Considerations

The dual nucleophilic nature of 2-Methyl-1-(piperidin-1-yl)propan-2-amine makes it a candidate for the synthesis of various nitrogen-containing heterocycles through condensation reactions with dicarbonyl or related synthons. However, the steric bulk imposed by the gem-dimethyl group adjacent to the primary amine is a critical factor that must be considered in any synthetic design.

A. Synthesis of Substituted Pyrazines and Quinoxalines

The reaction of vicinal diamines with 1,2-dicarbonyl compounds is a classical and highly effective method for the synthesis of pyrazines and their benzo-fused analogues, quinoxalines.[1][2][3]

Proposed Reaction Pathway:

The reaction would proceed via a double condensation mechanism. The initial step would involve the nucleophilic attack of one of the amine groups on a carbonyl carbon, followed by dehydration to form an imine. An intramolecular cyclization would then occur, followed by a second dehydration (or oxidation) to yield the aromatic pyrazine or quinoxaline ring.

G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Imine Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization Diamine 2-Methyl-1-(piperidin-1-yl)propan-2-amine Intermediate1 Hemiaminal Intermediate Diamine->Intermediate1 + Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate1 Intermediate2 Iminium Ion/Imine Intermediate1->Intermediate2 - H2O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Product Substituted Pyrazine/Quinoxaline Intermediate3->Product - H2O or [O]

Caption: Proposed mechanism for pyrazine/quinoxaline synthesis.

Experimental Causality: Due to the steric hindrance around the primary amine, the initial condensation is likely to be the rate-limiting step. Higher reaction temperatures, microwave irradiation, and the use of Lewis or Brønsted acid catalysts would likely be necessary to overcome the activation energy barrier. The choice of solvent will also be critical; polar aprotic solvents like DMF or DMSO may be more effective than traditional alcoholic solvents in facilitating the reaction.

B. Exploration of Tetrahydropyrimidine Synthesis

The condensation of 1,3-diamines with aldehydes or ketones is a known route to hexahydropyrimidines.[4] Although 2-Methyl-1-(piperidin-1-yl)propan-2-amine is a 1,2-diamine, its potential to react with bifunctional reagents to form larger heterocyclic rings should not be dismissed. A more plausible application is in multicomponent reactions where the two amine functionalities can react sequentially.

II. General Protocols for Exploratory Synthesis

The following protocols are designed as starting points for the investigation of the reactivity of 2-Methyl-1-(piperidin-1-yl)propan-2-amine. Optimization of reaction conditions will be essential for success.

Protocol 1: Exploratory Synthesis of a Substituted Quinoxaline

This protocol outlines a general procedure for the attempted condensation of 2-Methyl-1-(piperidin-1-yl)propan-2-amine with benzil, a common 1,2-dicarbonyl compound.

Materials:

  • 2-Methyl-1-(piperidin-1-yl)propan-2-amine

  • Benzil

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Anhydrous ethanol or glacial acetic acid

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (1.0 eq) in anhydrous ethanol.

  • Add 2-Methyl-1-(piperidin-1-yl)propan-2-amine (1.0 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • If no reaction is observed after several hours, consider alternative conditions such as a higher boiling point solvent (e.g., toluene with a Dean-Stark trap to remove water) or microwave irradiation.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR and mass spectrometry to confirm the structure of the resulting quinoxaline.

Data Interpretation:

ParameterExpected Observation for Successful ReactionPotential Challenges and Solutions
TLC Analysis Disappearance of starting materials and appearance of a new, less polar spot.No reaction: Increase temperature, change solvent, use a stronger acid catalyst. Multiple spots: Optimize reaction time and temperature to minimize side products.
NMR Spectroscopy Appearance of aromatic protons characteristic of the quinoxaline ring system.Complex spectra indicating a mixture of products or unreacted starting materials.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the substituted quinoxaline.Fragmentation patterns may be complex due to the piperidine moiety.

III. Challenges and Future Directions

The primary challenge in utilizing 2-Methyl-1-(piperidin-1-yl)propan-2-amine in heterocyclic synthesis is overcoming the steric hindrance of the neopentyl-like structure. This may necessitate the exploration of more reactive electrophilic partners or the use of more forcing reaction conditions.

Future research could focus on:

  • Multicomponent Reactions: The differential reactivity of the primary and tertiary amines could be exploited in carefully designed multicomponent reactions to build complex molecular architectures.[5][6][7]

  • Metal-Catalyzed Reactions: Transition metal catalysis could offer alternative pathways for the activation of C-H or N-H bonds, enabling novel cyclization strategies.

  • Synthesis of Novel Ligands: The diamine itself could serve as a bidentate ligand for various metal centers, with potential applications in catalysis.

IV. References

  • Riebsomer, J. L., & Morey, G. H. (1949). THE SYNTHESIS OF HEXAHYDROPYRIMIDINES FROM 1,3-DIAMINES AND KETONES OR ALDEHYDES. The Journal of Organic Chemistry, 14(4), 536-540.

  • Padilla-Tosta, M. E., Lloris, J. M., Martínez-Máñez, R., Pardo, T., & Soto, J. (1999). Receptors based on 2,2′:6′,2″-terpyridine fragments containing peripheral amino groups. Inorganica Chimica Acta, 292(1), 28-33.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

  • Fun, H. K., & Kia, R. (2008). 2-[2-Chloro-5-(trifluoromethyl)phenyl]hexahydropyrimidine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1840-o1841.

  • Zelenin, K. N., Alekseyev, V. V., Ukraintsev, I. V., & Tselinsky, I. V. (1998). 2-SUBSTITUTED HEXAHYDROPYRIMIDINES AND THEIR TAUTOMERISM. Organic Preparations and Procedures International, 30(1), 53-61.

  • Blankenburg, J., & Frey, H. (2019). Aminal Protection of Epoxide Monomer Permits the Introduction of Multiple Secondary Amine Moieties at Poly(ethylene glycol). Macromolecular Rapid Communications, 40(12), 1900057.

  • Mod, R. R., Magne, F. C., & Sumrell, G. (1974). 1,3‐Diacyl derivatives of imidazolidine and hexahydropyrimidine: I. Preparation by reaction of the heterocycles with acid anhydrides. Journal of the American Oil Chemists' Society, 51(10), 437-439.

  • Luo, H., Lo, J. M., Fanwick, P. E., Stowell, J. G., & Green, M. A. (1999). Monoprotic Tetradentate N3O-Donor Ligands and Their Cu(II) and Ni(II) Complexes. Inorganic Chemistry, 38(9), 2071-2078.

  • Moiseev, D. V., & James, B. R. (2022). Phospha-Mannich reactions of PH 3 and its analogs. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 277-326.

  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.

  • Raw, S. A., Wilfred, C. D., & Taylor, R. J. (2004). The development and application of the tandem oxidative cyclisation of 1, 5-dienes. Chemical Society Reviews, 33(6), 376-387.

  • Tietze, L. F. (1996). Domino reactions in organic synthesis. Chemical reviews, 96(1), 115-136.

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in total synthesis: targets, strategies, methods. John Wiley & Sons.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.

  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of heterocyclic chemistry. Elsevier.

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013). The chemistry of heterocycles: structure, reactions, syntheses, and applications. John Wiley & Sons.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.

  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210.

  • Zhu, J., & Bienaymé, H. (Eds.). (2006). Multicomponent reactions. John Wiley & Sons.

  • Weber, L. (2002). Multi-component reactions and evolutionary chemistry. Drug Discovery Today, 7(2), 143-147.

  • Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of chemical research, 29(3), 123-131.

  • Simon, C., Constantieux, T., & Rodriguez, J. (2004). Utilisation of 1, 3-dicarbonyl derivatives in multicomponent reactions. European Journal of Organic Chemistry, 2004(24), 4957-4980.

  • Balme, G., Bossharth, E., & Monteiro, N. (2003). Pd-assisted multicomponent synthesis of heterocycles. Accounts of chemical research, 36(8), 574-583.

Sources

Application Notes and Protocols for the Synthesis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine Derivative Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Methyl-1-(piperidin-1-yl)propan-2-amine Scaffold as a Privileged Structure in Drug Discovery

The 2-Methyl-1-(piperidin-1-yl)propan-2-amine core represents a fascinating and underexplored scaffold in medicinal chemistry. Its unique combination of a sterically hindered primary amine and a lipophilic piperidine moiety offers a compelling starting point for the development of novel therapeutic agents. The piperidine ring is a well-established pharmacophore present in numerous approved drugs, contributing to favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability.[1][2] The gem-dimethyl group adjacent to the primary amine provides steric shielding, which can modulate the amine's reactivity and interaction with biological targets, potentially leading to enhanced selectivity and reduced off-target effects.

These application notes provide a comprehensive guide for the design and synthesis of diverse chemical libraries based on the 2-Methyl-1-(piperidin-1-yl)propan-2-amine scaffold. We will detail a proposed synthetic route to the core structure, followed by robust protocols for its derivatization using a variety of modern synthetic methodologies. The aim is to empower researchers to efficiently generate libraries of novel compounds for high-throughput screening and lead optimization in their drug discovery programs.[3]

I. Synthesis of the Core Scaffold: 2-Methyl-1-(piperidin-1-yl)propan-2-amine

A direct and efficient synthesis of the title scaffold is crucial for the successful generation of a diverse chemical library. While no single published procedure for this exact molecule was identified, a convergent synthetic strategy can be devised based on established chemical transformations. The proposed route involves the initial synthesis of a key intermediate, 2-amino-2-methyl-1-propanol, followed by a substitution reaction with a piperidine precursor.

Proposed Synthetic Pathway

Synthetic_Pathway A Isobutylene Oxide C 2-Amino-2-methyl-1-propanol A->C Ring-opening B Ammonia B->C E 1-Amino-2-chloro-2-methylpropane C->E Chlorination D Thionyl Chloride (SOCl2) D->E G 2-Methyl-1-(piperidin-1-yl)propan-2-amine E->G Nucleophilic Substitution F Piperidine F->G

Caption: Proposed synthetic route for 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Protocol 1: Synthesis of 2-Amino-2-methyl-1-propanol

This protocol is adapted from known procedures for the amination of epoxides.[4]

Materials:

  • Isobutylene oxide

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, combine isobutylene oxide (1.0 eq) and a 5-fold molar excess of aqueous ammonia in ethanol in a round-bottom flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator.

  • The crude 2-amino-2-methyl-1-propanol can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine

This protocol utilizes a nucleophilic substitution reaction, a common method for the formation of C-N bonds.[5]

Materials:

  • 2-Amino-2-methyl-1-propanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Piperidine

  • Triethylamine (TEA)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Stirring plate and stir bar

Procedure:

  • Chlorination of the alcohol:

    • Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C. The formation of a salt may be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-amino-2-chloro-2-methylpropane. Caution: This intermediate may be unstable and should be used immediately in the next step.

  • Nucleophilic Substitution with Piperidine:

    • Dissolve the crude 1-amino-2-chloro-2-methylpropane in a suitable solvent such as acetonitrile or DMF.

    • Add piperidine (1.2 eq) and triethylamine (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

II. Library Design and Synthetic Strategies

The primary amine of the 2-Methyl-1-(piperidin-1-yl)propan-2-amine scaffold is the key functional group for derivatization. A variety of robust and high-throughput chemical reactions can be employed to generate a diverse library of derivatives.

Library_Design cluster_reactions Derivatization Reactions cluster_products Derivative Classes Core 2-Methyl-1-(piperidin-1-yl)propan-2-amine ReductiveAmination Reductive Amination Core->ReductiveAmination Acylation Acylation Core->Acylation Ugi Ugi Reaction Core->Ugi PictetSpengler Pictet-Spengler Reaction Core->PictetSpengler SecondaryAmines Secondary Amines ReductiveAmination->SecondaryAmines Amides Amides Acylation->Amides Peptidomimetics Peptidomimetics Ugi->Peptidomimetics TetrahydroCarbolines Tetrahydro-β-carbolines PictetSpengler->TetrahydroCarbolines

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Hofmann Elimination of Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hofmann elimination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet powerful reaction for alkene synthesis from amines. Here, we move beyond simple procedural lists to delve into the causality behind common experimental challenges, offering field-proven insights to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Hofmann elimination, and why does it favor the formation of the least substituted alkene?

The Hofmann elimination is a multi-step process that converts an amine into a tertiary amine and an alkene. The reaction proceeds via an E2 (bimolecular elimination) mechanism. The key to its unique regioselectivity lies in the steric bulk of the leaving group.

The process begins with "exhaustive methylation," where the starting amine is treated with excess methyl iodide to form a quaternary ammonium iodide salt. This salt is then treated with silver oxide and water to exchange the iodide ion for a hydroxide ion, forming a quaternary ammonium hydroxide. Upon heating, typically between 100-200 °C, the hydroxide ion acts as a base, abstracting a proton from a β-carbon and initiating the elimination of a bulky trialkylamine leaving group.

The "Hofmann rule" dictates that the major product will be the least substituted alkene. This preference is a direct consequence of the steric hindrance imposed by the large quaternary ammonium leaving group. For the E2 mechanism to occur, the β-hydrogen and the leaving group must adopt an anti-periplanar conformation. The bulky leaving group makes the transition state leading to the more substituted (Zaitsev) product sterically crowded and thus energetically unfavorable. Consequently, the base preferentially abstracts a proton from the less sterically hindered β-carbon, leading to the formation of the thermodynamically less stable but kinetically favored Hofmann product.

Diagram: Hofmann Elimination Mechanism

Hofmann_Elimination Amine R-NH₂ (Amine) MeI Excess CH₃I Amine->MeI QuatSalt R-N⁺(CH₃)₃I⁻ (Quaternary Ammonium Iodide) MeI->QuatSalt Ag2O Ag₂O, H₂O QuatHydroxide R-N⁺(CH₃)₃OH⁻ (Quaternary Ammonium Hydroxide) Ag2O->QuatHydroxide Heat Heat (Δ) Products Alkene (Hofmann Product) + N(CH₃)₃ + H₂O Heat->Products

Caption: Workflow of the Hofmann Elimination Reaction.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Alkene

Q2: I'm observing very low to no formation of my target alkene. What are the likely causes and how can I rectify this?

This is a common issue that can often be traced back to one of the three key stages of the reaction: methylation, anion exchange, or the final elimination step.

Potential Cause & Solution Table:

Potential Cause Scientific Rationale Troubleshooting Steps
Incomplete Exhaustive Methylation The nitrogen atom must be converted to a quaternary ammonium salt to be a good leaving group. If methylation is incomplete, the starting amine or partially methylated amines remain, which are poor leaving groups for E2 elimination.- Increase Excess of Methyl Iodide: Ensure a significant excess of methyl iodide is used to drive the reaction to completion. - Reaction Monitoring: Track the progress of the methylation using techniques like TLC or ¹H NMR to confirm the disappearance of the starting amine and the formation of the quaternary salt. - Solvent Choice: A polar aprotic solvent like acetonitrile or DMF can facilitate the SN2 reaction between the amine and methyl iodide.
Inefficient Anion Exchange The hydroxide ion is a much stronger base than the iodide ion and is required to efficiently deprotonate the β-carbon in the E2 step. Incomplete exchange from iodide to hydroxide will result in a sluggish or failed elimination.- Use Fresh Silver Oxide: Silver oxide can degrade over time. Ensure you are using a fresh, high-quality reagent. - Thorough Mixing: Ensure vigorous stirring during the treatment with Ag₂O to maximize the precipitation of silver iodide (AgI). - Complete Removal of AgI: Filter the reaction mixture carefully to remove all precipitated AgI before proceeding to the heating step.
Insufficient Heating During Elimination The thermal decomposition of the quaternary ammonium hydroxide is a critical step that requires a specific activation energy. This E2 elimination is often conducted at temperatures ranging from 100-200 °C.- Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation. Be cautious, as excessively high temperatures can lead to decomposition. - Solvent Boiling Point: Ensure the solvent used for the elimination step has a boiling point high enough to reach the required reaction temperature. High-boiling point solvents like DMSO or ethylene glycol can be considered.
Decomposition of Quaternary Ammonium Hydroxide Quaternary ammonium hydroxides can be unstable and may decompose via pathways other than the desired β-elimination, especially with prolonged heating.- Minimize Time at High Temperature: Once the anion exchange is complete, proceed to the elimination step without unnecessary delay. - Vacuum Distillation: If the alkene product is volatile, performing the elimination under reduced pressure can allow for its immediate removal from the reaction mixture as it forms, preventing potential side reactions or decomposition.

Diagram: Troubleshooting Low Yield

LowYield_Troubleshooting cluster_solutions Solutions Start Low/No Alkene Yield CheckMethylation Check Methylation Incomplete? Start->CheckMethylation CheckAnionExchange Check Anion Exchange Inefficient? Start->CheckAnionExchange CheckElimination Check Elimination Conditions Insufficient Heat? Start->CheckElimination Decomposition Consider Decomposition Prolonged Heating? Start->Decomposition Sol_Methylation Increase excess CH₃I Monitor reaction (TLC/NMR) CheckMethylation->Sol_Methylation Sol_AnionExchange Use fresh Ag₂O Ensure thorough mixing CheckAnionExchange->Sol_AnionExchange Sol_Elimination Optimize temperature (100-200°C) Use high-boiling solvent CheckElimination->Sol_Elimination Sol_Decomposition Minimize heating time Use vacuum distillation Decomposition->Sol_Decomposition

Caption: Logic for diagnosing low alkene yield.

Problem 2: Formation of the "Wrong" Regioisomer (Zaitsev Product)

Q3: My analysis shows a significant amount of the more substituted (Zaitsev) alkene instead of the expected Hofmann product. Why is this happening?

While the Hofmann elimination is renowned for producing the least substituted alkene, certain structural features and reaction conditions can shift the selectivity towards the Zaitsev product.

Causality and Mitigation:

  • Steric Factors: The primary driver for Hofmann selectivity is the steric bulk of the leaving group. If the substrate itself has minimal steric hindrance around the more substituted β-carbon, the energetic penalty for forming the Zaitsev product is reduced. This is less common but can be a contributing factor.

  • Electronic Effects: The presence of activating groups, such as a phenyl or carbonyl group, can increase the acidity of the β-hydrogens on the more substituted carbon. This electronic stabilization of the incipient carbanion-like character in the E2 transition state can override the steric factors, favoring Zaitsev elimination.

  • Conformational Constraints: In cyclic systems, the requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group is crucial. If the conformation required for Hofmann elimination is disfavored or impossible to achieve due to ring strain or other geometric constraints, the reaction may proceed through a pathway that allows for Zaitsev product formation, or it may fail altogether.

Self-Validating Protocol to Confirm Regioselectivity Issues:

  • Re-examine Substrate Structure: Carefully analyze your starting amine for any of the electronic or conformational features mentioned above.

  • Consider an Alternative Elimination: To confirm that your system is predisposed to Zaitsev formation, consider running a standard E2 reaction with a small, strong base (e.g., sodium ethoxide) on a corresponding alkyl halide derivative of your substrate. If this also yields the Zaitsev product, it points to inherent substrate-biasing factors.

  • Explore the Cope Elimination: The Cope elimination is a related reaction that also follows Hofmann's rule but often proceeds under milder conditions and can sometimes offer improved selectivity for the Hofmann product due to its cyclic transition state.

Problem 3: Incomplete Reaction or Recovery of Starting Amine

Q4: After the reaction, I've isolated a significant amount of my original amine. What went wrong?

Recovering the starting amine is a clear indication that the initial exhaustive methylation step was unsuccessful.

Detailed Analysis:

  • Insufficient Methylating Agent: The term "exhaustive methylation" implies that enough methyl iodide must be present to react with the primary/secondary amine multiple times to form the quaternary salt. A common pitfall is underestimating the stoichiometry required.

  • Base for Methylation: For primary and secondary amines, each methylation step releases a proton, which will form HI. This can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A mild, non-nucleophilic base (like potassium carbonate or a hindered amine base) is often added during methylation to neutralize the acid as it forms, ensuring the amine remains available for reaction.

Recommended Protocol for Exhaustive Methylation:

  • Dissolve the amine in a suitable solvent (e.g., methanol, acetonitrile).

  • Add a mild base (e.g., 2-3 equivalents of K₂CO₃).

  • Add a significant excess of methyl iodide (at least 3-4 equivalents for a primary amine, 2-3 for a secondary amine).

  • Stir the reaction at room temperature or with gentle heating. Monitor by TLC or LC-MS until the starting material is consumed.

  • Isolate the quaternary ammonium iodide salt. This is typically done by removing the solvent and any excess methyl iodide under reduced pressure. The salt can then be used in the next step without extensive purification.

References

  • Hofmann, A. W. (1851). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 141, 357–398. [Link]

  • Aakash Institute. Hofmann Elimination Reaction: Mechanism, Examples & Applications. [Link]

  • Allen Career Institute. Hofmann Elimination Reaction | Definition, Mechanism & Applications. [Link]

  • Pearson. Hofmann Elimination Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Vedantu. Hofmann Elimination: Mechanism, Steps & Easy Example. [Link]

  • Chemistry LibreTexts. (2023). Hofmann Elimination. [Link]

  • Yale University Department of Chemistry. The Hofmann Elimination Reaction. [Link]

  • Organic Chemistry Tutor. Hofmann Elimination. [Link]

  • BYJU'S. Hofmann Elimination. [Link]

  • Chemistry Steps. The Hofmann Elimination. [Link]

  • Master Organic Chemistry. The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored? [Link]

  • Wikipedia. Hofmann elimination. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1973). The thermal decomposition of quaternary ammonium hydroxides. Part 5.

how to avoid over-alkylation of amines in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: How to Avoid Over-Alkylation of Amines

Welcome to the technical support center for amine synthesis. As a Senior Application Scientist, I understand the challenges you face in the lab, particularly the persistent issue of over-alkylation during the synthesis of amines. This guide provides in-depth, field-proven insights and practical troubleshooting steps to help you achieve selective N-alkylation and improve your product yields.

The Core Problem: Why Does Over-Alkylation Occur?

Direct alkylation of ammonia or a primary amine with an alkyl halide is often problematic because the initially formed amine is typically more nucleophilic than the starting material.[1][2] This creates a "runaway train" effect where the product amine outcompetes the starting amine for the alkylating agent, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[1][3][4]

Here's a breakdown of the mechanistic cascade:

  • Initial SN2 Reaction: The lone pair on the nitrogen of the starting amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an ammonium salt.

  • Deprotonation: Excess starting amine acts as a base, deprotonating the ammonium salt to yield the desired alkylated amine.

  • The "Runaway Train": The newly formed primary amine is more electron-rich and thus more nucleophilic than ammonia.[1][5] It then reacts faster with the remaining alkyl halide, leading to the secondary amine. This process can continue, producing the tertiary amine and ultimately the quaternary ammonium salt.[1][3]

This sequential polyalkylation makes it difficult to isolate the desired mono-alkylated product in high yield.[6]

Visualizing the Over-Alkylation Pathway

The following diagram illustrates the sequential nature of over-alkylation, starting from a primary amine.

OverAlkylation cluster_0 Reaction Pathway cluster_1 Relative Nucleophilicity RNH2 Primary Amine (R-NH₂) R2NH Secondary Amine (R₂-NH) RNH2->R2NH + R'-X - HX R3N Tertiary Amine (R₃-N) R2NH->R3N + R'-X - HX R4N_plus Quaternary Ammonium Salt (R₄-N⁺) R3N->R4N_plus + R'-X Nuc_R2NH Higher Nuc_RNH2 High Nuc_R3N Lower (Steric Hindrance)

Caption: The over-alkylation cascade of a primary amine.

Strategies for Controlling and Preventing Over-Alkylation

Several strategies can be employed to mitigate or eliminate the problem of over-alkylation. The choice of method will depend on the specific amine and alkylating agent, as well as the desired scale of the reaction.

1. Stoichiometric Control: Using a Large Excess of the Amine

One of the simplest approaches to favor mono-alkylation is to use a large excess of the starting amine relative to the alkylating agent.[7]

  • Causality: By significantly increasing the concentration of the initial amine, you increase the statistical probability of the alkylating agent reacting with the starting material rather than the more nucleophilic product.[7]

  • Best For: Synthesizing primary amines from ammonia.

  • Limitations: This method is often impractical if the starting amine is valuable or complex. It also necessitates a challenging separation of the product from the unreacted starting material.

2. Modifying Reaction Conditions
  • High Dilution: Running the reaction at very low concentrations can disfavor the second alkylation step, which is a bimolecular reaction.

  • Controlled Addition: Slowly adding the alkylating agent to the reaction mixture can help to maintain a low concentration of the alkylating agent, giving the starting amine a better chance to react before the product concentration builds up.

3. Leveraging Steric Hindrance

The increasing steric bulk around the nitrogen atom can slow down subsequent alkylation reactions.

  • Causality: As more alkyl groups are added to the nitrogen, the lone pair becomes more sterically hindered, making it more difficult for the nucleophile to attack the electrophile.[1][8] Triethylamine, for instance, is less nucleophilic than diethylamine due to increased steric hindrance.[1]

  • Application: This effect is particularly pronounced with bulky alkylating agents or amines.[9][10] While not a universally applicable control method, it's a factor to consider when designing your synthesis.

4. Alternative Synthetic Routes

When direct alkylation is not feasible, several alternative methods can provide the desired mono-alkylated product with high selectivity.

This is often the most reliable method for preparing primary, secondary, and tertiary amines.[1][11][12]

  • Mechanism: An amine is reacted with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[11][12][13] Because the imine formation is a 1:1 reaction, over-alkylation is avoided.[11]

  • Advantages: High selectivity, mild reaction conditions, and a wide range of commercially available starting materials.[12][14]

  • Common Reducing Agents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[11]

Experimental Protocol: Reductive Amination for Mono-N-Alkylation

  • Dissolve the primary amine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., methanol, dichloroethane).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction to 0 °C and add the reducing agent (e.g., NaBH₄, 1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This classic method is an excellent way to prepare primary amines from alkyl halides without the risk of over-alkylation.[15][16]

  • Mechanism: Phthalimide is deprotonated with a base (e.g., potassium hydroxide) to form a nucleophilic phthalimide salt. This salt then displaces a halide from an alkyl halide in an SN2 reaction. The resulting N-alkylphthalimide is then hydrolyzed (typically with hydrazine or acid) to release the primary amine.[17]

  • Advantages: Exclusively produces primary amines.[16]

  • Limitations: Not suitable for the synthesis of secondary or tertiary amines.

Protecting the amine functionality allows for controlled, stepwise alkylation. Sulfonamides and carbamates are common protecting groups for this purpose.[8][18]

  • Sulfonamides: A primary amine can be converted to a sulfonamide (e.g., a tosylamide or nosylamide), which can then be mono-alkylated.[19][20][21] The sulfonamide group reduces the nucleophilicity of the nitrogen, preventing further alkylation. The protecting group can then be removed under specific conditions.[8][22]

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is another widely used protecting group for amines.[18][23][24] Similar to sulfonamides, the Boc-protected amine can be selectively alkylated and then deprotected under acidic conditions.[18][24][25]

Experimental Protocol: Mono-alkylation via a Sulfonamide Protecting Group

  • Protection: React the primary amine (1.0 equiv.) with p-toluenesulfonyl chloride (1.1 equiv.) in the presence of a base (e.g., pyridine or triethylamine) to form the N-tosylsulfonamide.

  • Alkylation: Deprotonate the sulfonamide with a strong base (e.g., sodium hydride) and then add the alkylating agent (1.1 equiv.).

  • Deprotection: Remove the tosyl group using reducing agents (e.g., sodium in liquid ammonia) or under acidic conditions to yield the mono-alkylated secondary amine.

Data Summary: Comparison of Methods for Mono-Alkylation
MethodKey AdvantageCommon SubstratesLimitations
Excess Amine SimplicityAmmonia, simple primary aminesImpractical for valuable amines; difficult separation
Reductive Amination High selectivity for mono-alkylationAldehydes, ketones, primary/secondary aminesRequires a carbonyl compound as the alkylating agent precursor
Gabriel Synthesis Exclusively forms primary aminesPrimary alkyl halidesNot applicable for secondary or tertiary amines
Protecting Groups High degree of controlPrimary and secondary aminesAdds two steps (protection/deprotection) to the synthesis
Frequently Asked Questions (FAQs)

Q1: I'm still getting a mixture of products even when using a 1:1 stoichiometry of amine to alkyl halide. What should I try next?

If stoichiometric control isn't sufficient, it's a strong indication that the rate of the second alkylation is significantly faster than the first. In this case, switching to an alternative method like reductive amination is highly recommended for its superior selectivity.[11]

Q2: What are the best protecting groups to prevent over-alkylation?

Both sulfonamides (like tosyl or nosyl groups) and carbamates (like Boc) are excellent choices.[8][18] The best option depends on the overall synthetic route and the compatibility of other functional groups in your molecule with the protection and deprotection conditions. Sulfonamides are very stable but can require harsh deprotection conditions, while the Boc group is easily removed with acid.[8][24]

Q3: Are there any modern catalytic methods that can achieve selective mono-alkylation?

Yes, significant progress has been made in developing catalytic systems for the N-alkylation of amines with alcohols, which are greener alkylating agents than alkyl halides.[26] These methods, often employing ruthenium or iridium catalysts, can offer high selectivity for mono-alkylation.[26]

Q4: Can I selectively prepare a secondary amine from a primary amine using direct alkylation?

While challenging, it is possible under certain conditions. One strategy involves using amine hydrobromide salts. Under controlled basic conditions, the reactant primary amine can be selectively deprotonated and alkylated, while the product secondary amine remains protonated and unreactive.[27]

Q5: How does the choice of solvent affect over-alkylation?

The solvent can influence the relative nucleophilicity of the amines and the rate of the SN2 reaction.[28] Protic solvents can solvate the amine nucleophile through hydrogen bonding, potentially reducing its reactivity. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions. Experimenting with different solvents can sometimes help to improve selectivity.

References
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved from Master Organic Chemistry website: [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Retrieved from Organic Chemistry Portal website: [Link]

  • Sommer, H. Z., Jackson, L. L., & Hornyak, F. M. (1971). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). Retrieved from YouTube: [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Retrieved from Chemistry LibreTexts: [Link]

  • Amine alkylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ch22: Alkylation of Amines. (n.d.). Retrieved from University of Calgary: [Link]

  • Nucleophilicity Trends of Amines. (2018, May 7). Retrieved from Master Organic Chemistry: [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Retrieved from Organic Chemistry Portal website: [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Retrieved from Master Organic Chemistry: [Link]

  • Boc-Protected Amino Groups. (n.d.). Retrieved from Organic Chemistry Portal website: [Link]

  • How does a large excess of ammonia prevent polyalkylation when preparing primary amines? (2023, July 31). Retrieved from Quora: [Link]

  • The Gabriel Synthesis. (2025, June 5). Retrieved from Master Organic Chemistry: [Link]

  • Fokin, A. A., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(9), 5347-5356. [Link]

  • Sacher, J. R., & Weinreb, S. M. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18360-18364. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). Retrieved from National Institutes of Health: [Link]

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  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Link]

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  • Lec9 - Polyalkylation of Amines. (2024, April 27). Retrieved from YouTube: [Link]

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  • Steric hindrance – Knowledge and References. (n.d.). Retrieved from Taylor & Francis Online: [Link]

  • 23.2: Amines as Nucleophiles. (2019, June 5). Retrieved from Chemistry LibreTexts: [Link]

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  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. (n.d.). Retrieved from National Institutes of Health: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024, July 11). Chemical Science. [Link]

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  • Methods to Avoid Inactivation of Primary Amines. (n.d.). Retrieved from Glen Research: [Link]

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  • N-alkylation of n-alpha-boc-protected amino acids. (n.d.). Google Patents.
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  • Methods for mono‐selective N‐alkylation of amines using alcohols as... (n.d.). ResearchGate. [Link]

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stability issues of 2-Methyl-1-(piperidin-1-yl)propan-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Overview of the Compound

2-Methyl-1-(piperidin-1-yl)propan-2-amine is a diamine containing both a tertiary amine within a piperidine ring and a sterically hindered primary amine. This unique structure suggests its potential utility as a building block in pharmaceutical synthesis, as a ligand in catalysis, or as a specialized solvent or base in organic reactions. The presence of two basic centers with different steric and electronic environments makes understanding its stability paramount for any application.

Importance of Stability Studies

The chemical stability of a compound is a critical parameter that influences its shelf-life, the reliability of experimental results, and the safety and purity of any final products. Degradation can lead to a loss of potency, the formation of unknown impurities, and potentially altered biological activity or toxicity. This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential stability issues associated with 2-Methyl-1-(piperidin-1-yl)propan-2-amine and to offer practical strategies for its assessment and handling.

A Note on Available Data

Direct, peer-reviewed stability studies on 2-Methyl-1-(piperidin-1-yl)propan-2-amine are not extensively available in the public domain. Therefore, this guide has been constructed based on established principles of amine chemistry and by drawing parallels from stability data of structurally related compounds, such as piperidine derivatives and sterically hindered primary amines. The principles and protocols described herein are intended as a robust starting point for your own specific investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-Methyl-1-(piperidin-1-yl)propan-2-amine?

A1: Based on its structure, the primary points of vulnerability are the two nitrogen atoms and the adjacent carbon atoms. The most probable degradation pathways are:

  • Oxidation: The lone pairs of electrons on both the primary and tertiary amine nitrogens are susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents. This can lead to the formation of N-oxides, imines, aldehydes, and various cleavage products.[1][2] The primary amine is generally more susceptible to oxidation than the tertiary amine.

  • Reaction with Carbon Dioxide: In non-aqueous and especially aqueous environments, primary and secondary amines can react with CO2 to form carbamates. While often reversible, under certain conditions, this can lead to further, irreversible degradation pathways, a phenomenon well-documented in CO2 capture studies.[1]

  • Photodegradation: Exposure to UV or visible light can induce photochemical decomposition, often initiated by the formation of radical species.[3]

Q2: How does my choice of solvent affect the stability of this compound?

A2: Solvents play a critical role.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in degradation reactions. Water can act as a nucleophile in hydrolytic pathways and can facilitate proton transfer, influencing the reactivity of the amine groups. In aqueous solutions, the basicity of amines is moderated by solvation effects, which can influence reaction rates.[4][5]

  • Aprotic Polar Solvents (e.g., acetonitrile, DMF, DMSO): These are often a better choice for maintaining stability, as they are less likely to directly participate in degradation reactions. However, they must be free of impurities (like peroxides in ethers or water).

  • Aprotic Non-Polar Solvents (e.g., hexane, toluene): These are generally inert and provide a stable environment, provided the compound has sufficient solubility.

Q3: What are the first visual or analytical signs that my compound is degrading?

A3: The initial signs of degradation can be subtle.

  • Visual: A common first sign is a change in color. Colorless solutions of amines may turn yellow or brown upon degradation, often due to the formation of oxidized, polymeric, or conjugated impurities.

  • Analytical: When using chromatographic techniques like HPLC or GC, the appearance of new, small peaks, a decrease in the main peak's area over time, or a change in the peak shape (e.g., tailing) are all indicators of degradation.[6][7]

Q4: What are the best general practices for storing solutions of 2-Methyl-1-(piperidin-1-yl)propan-2-amine?

A4: To maximize shelf-life, solutions should be stored under conditions that minimize exposure to known stressors:

  • Temperature: Store at low temperatures (2-8°C or frozen at -20°C) to slow down thermally induced degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage, it is highly recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Causes Recommended Actions & Explanations
3.1 Unexpected peaks appear in my chromatogram over time. Chemical Degradation: The compound is breaking down into smaller or modified molecules.Action: Perform a forced degradation study (see Protocol 5.1) to identify the nature of the degradants. This will help you understand if you are dealing with oxidation, hydrolysis, or another pathway.[8][9] Explanation: By intentionally stressing the compound under controlled conditions (acid, base, peroxide, heat, light), you can generate the likely degradation products. This allows you to develop an analytical method that can separate these impurities from the parent compound, a key requirement for a "stability-indicating method".
3.2 The concentration of my analyte is decreasing in my standards. Degradation: The parent compound is being consumed. Adsorption: The highly basic amine may be adsorbing to the surfaces of glass or plastic containers, or to the stationary phase of your chromatography column.Action 1 (Degradation): Re-prepare standards fresh daily. If not feasible, evaluate different solvents and storage conditions (e.g., aprotic solvent, inert atmosphere, 2-8°C). Action 2 (Adsorption): For analytical standards, consider using silanized glass vials. For chromatography, add a small amount of a competitive base (e.g., 0.1% triethylamine) to the mobile phase to block active sites on the column and improve peak shape.
3.3 I observe a color change in my solution (e.g., from colorless to yellow/brown). Oxidation: This is a very common pathway for amines. The initial oxidation products can further react to form complex, colored polymeric materials.Action: Ensure your solvents are deoxygenated (e.g., by sparging with nitrogen or argon) before preparing solutions. Store the final solution under an inert atmosphere. Avoid sources of metal ion contamination (e.g., from spatulas or certain container caps), as metals can catalyze oxidation.[10] Explanation: Oxygen in the air is the most common oxidizing agent. Removing it and preventing its re-entry is the most effective way to inhibit this degradation pathway.
3.4 My experimental results are not reproducible. Inconsistent Solution Stability: If your solutions are degrading at an uncontrolled rate, the effective concentration of your compound is changing from one experiment to the next.Action: Establish a clear protocol for solution preparation and define a maximum "use time" after which a solution should be discarded. For sensitive experiments, solutions should be prepared immediately before use. Explanation: By standardizing the age and handling of your solutions, you can minimize variability in your results that stems from compound instability.

Key Factors Influencing Stability

The stability of 2-Methyl-1-(piperidin-1-yl)propan-2-amine is not intrinsic but is heavily influenced by its chemical environment. The following factors are critical to control.

Influence of Solvent

The choice of solvent can either stabilize or destabilize the amine. Protic solvents can facilitate proton transfer and may act as nucleophiles, whereas aprotic solvents are generally more inert. The polarity of the solvent will affect the solubility and the relative stability of charged intermediates or transition states.

Effect of pH

In aqueous or protic solutions, pH is a critical factor.

  • Acidic Conditions (low pH): Both amine groups will be protonated to form ammonium salts (-NH3+ and >NH2+-). This protonation protects the nitrogen's lone pair from oxidation. However, very strong acidic conditions can promote hydrolysis of other functional groups if present.

  • Basic Conditions (high pH): The amine groups will be in their free base form, making the lone pair of electrons available for reaction, particularly oxidation.

Oxidative Degradation

This is often the most significant degradation pathway for amines. The reaction is initiated by the abstraction of an electron from the nitrogen or a hydrogen atom from a carbon adjacent to the nitrogen.[2] This process can be accelerated by:

  • Dissolved oxygen

  • Trace metal ions (e.g., Cu²⁺, Fe²⁺)

  • Peroxides (often found as impurities in solvents like THF or diethyl ether)

Thermal Degradation

Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating most degradation reactions.[11] For amines, this can include elimination reactions, cyclizations, or cleavage of C-N bonds. Piperidine and its derivatives are noted to be relatively thermally stable compared to linear amines or less stable ring systems.[10][12]

Photodegradation

Energy from light, particularly in the UV range, can be absorbed by the molecule, promoting it to an excited state. This can lead to bond cleavage and the formation of highly reactive radicals, initiating a chain of degradation reactions.[3][13] The presence of photosensitizers (like nitrates or humic substances in environmental samples) can accelerate this process.[13][14]

Caption: Key environmental stressors and their resultant degradation pathways for amines.

Protocols for Stability Assessment

To formally assess the stability of 2-Methyl-1-(piperidin-1-yl)propan-2-amine, a systematic approach is required. A forced degradation study is the first step to understand vulnerabilities.[8][9][15]

Protocol: Forced Degradation Study

Objective: To rapidly identify potential degradation products and pathways to support the development of a stability-indicating analytical method. An ideal study aims for 5-20% degradation of the parent compound.[11]

Materials:

  • 2-Methyl-1-(piperidin-1-yl)propan-2-amine

  • Solvent of interest (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Class A volumetric flasks

  • pH meter

  • HPLC or GC-MS system

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Stress Conditions (prepare in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Place 2 mL of the stock solution in a sealed vial. Store in an oven at 80°C.

    • Photodegradation: Expose 2 mL of the stock solution to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Run a dark control in parallel (wrapped in foil).

  • Control Sample: Store 2 mL of the stock solution at 2-8°C, protected from light.

  • Time Points: Analyze all samples and the control at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve detectable degradation without consuming the entire parent peak. Adjust stress conditions (temperature, reagent concentration) if degradation is too fast or too slow.

  • Sample Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the target analytical concentration.

    • Analyze by a suitable chromatographic method (e.g., HPLC-UV/MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify new peaks (degradation products).

    • Calculate the percentage of degradation of the parent compound.

    • A mass spectrometer is invaluable here for obtaining mass information on the new peaks to help propose structures for the degradants.

Recommended Analytical Methods

The choice of analytical technique is crucial for accurately monitoring stability.[6][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for stability testing of non-volatile compounds.[6]

  • Method: Reversed-phase HPLC is typically suitable. A C18 column is a good starting point.

  • Detection: A Photodiode Array (PDA) detector is highly recommended as it can help determine if new peaks are related to the parent compound (peak purity analysis). Mass Spectrometry (MS) detection provides invaluable structural information on degradants.

  • Mobile Phase: A buffered mobile phase (e.g., using ammonium formate or acetate) can help control the ionization state of the amines and achieve reproducible chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for volatile amines and their degradation products.

  • Method: The compound should be thermally stable enough for volatilization in the GC inlet. Derivatization may be necessary to improve volatility and peak shape.

  • Advantages: Provides excellent separation and structural information from the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying the structure of unknown degradation products. It can be used to analyze fractions collected from HPLC or to monitor degradation directly in the reaction tube, providing real-time kinetic information.

References

  • Rate-Based Modeling and Sensitivity Analysis of Potassium Carbonate Systems for Carbon Dioxide Capture from Industrial Flue Gases. (n.d.). MDPI. [Link]

  • Analytical Techniques In Stability Testing. (2024, March 24). Separation Science. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Development of New Sterically Hindered Amine for PCC. (2017). ResearchGate. [Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). The University of Texas at Austin. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]

  • Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009, April 15). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (2012). ResearchGate. [Link]

  • Thermal degradation of piperazine and its structural analogs. (2012). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Why are tertiary amines less basic than secondary and primary amines in water than when vapourised? (2019, May 19). Chemistry Stack Exchange. [Link]

  • THE PHOTOCHEMICAL DECOMPOSITION OF AMINES AND THE PHOTOCHEMICAL INTERACTION OF AMINES AND ETHYLENE Experimental Details. (n.d.). Journal of the American Chemical Society. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.iecr.2c02 इंपॉर्टेंट-aspects-regarding-the-chemical-stability-of-aqueous-amine-solvents-for-co2-capture]([Link] इंपॉर्टेंट-aspects-regarding-the-chemical-stability-of-aqueous-amine-solvents-for-co2-capture)

  • Oxidative degradation of amine solvents for CO2 capture. (2015, May 19). The University of Texas at Austin. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki. [Link]

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (n.d.). SID. [Link]

  • Oxidative degradation mechanisms for amines in flue gas capture. (2009). ResearchGate. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ACS Publications. [Link]

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  • Basicity of amines.pptx. (n.d.). [Link]

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  • Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. (2023, September 1). RSC Publishing. [Link]

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workup procedure to remove impurities from 2-Methyl-1-(piperidin-1-yl)propan-2-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective workup and purification of 2-Methyl-1-(piperidin-1-yl)propan-2-amine. It offers in-depth protocols, troubleshooting advice, and the scientific rationale behind each step to ensure the isolation of a high-purity final product.

Introduction: The Importance of a Robust Workup

2-Methyl-1-(piperidin-1-yl)propan-2-amine is a diamine scaffold of interest in medicinal chemistry and materials science.[1] Its synthesis, typically achieved via methods like reductive amination, can generate a variety of impurities that must be effectively removed to ensure the integrity of downstream applications.[2][3] A well-designed workup procedure is not merely a purification step; it is an integral part of the synthesis that dictates the final purity, yield, and reproducibility of the experimental outcome. This guide is structured to provide both a practical procedural framework and a deeper understanding of the chemical principles at play.

Understanding Potential Impurities

A successful purification strategy begins with a thorough understanding of the potential impurities. The nature of these byproducts is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing substituted piperidines is the reductive amination of a ketone or aldehyde with an amine.[2][3]

Assuming a synthesis via reductive amination of a propanone derivative with piperidine, the following impurities are likely to be present in the crude reaction mixture:

Impurity NameSource / Reason for FormationChemical NatureRemoval Strategy
Unreacted Piperidine Excess reagent used to drive reaction completion.BasicAcid wash during workup.
Unreacted Ketone/Aldehyde Incomplete reaction.NeutralExtraction into the organic phase after product protonation.
Intermediate Imine/Enamine Incomplete reduction of the condensation product.Basic (less so than diamine)Acid wash; potential for hydrolysis back to starting materials.
Over-alkylation Products Reaction of the product with remaining electrophiles.BasicPrimarily removed by acid-base extraction; may require chromatography if structurally similar to the product.
Reducing Agent Byproducts e.g., Borate salts from NaBH₄ or NaBH(OAc)₃.Inorganic SaltsAqueous washes.
Solvent Residues Reaction or extraction solvents (e.g., Dichloromethane, THF, Toluene).NeutralEvaporation under reduced pressure.

This table underscores the central challenge: separating the desired basic product from other basic, neutral, and inorganic impurities. The differing basicity (pKa values) and solubility of these components are the keys to a successful separation.

Core Purification Protocol: Acid-Base Extraction

The primary workhorse for purifying basic compounds like 2-Methyl-1-(piperidin-1-yl)propan-2-amine is the acid-base liquid-liquid extraction. This technique exploits the ability to change the solubility of the amine by protonating it with acid, making it water-soluble, and then deprotonating it with a base to return it to an organic-soluble form.

Experimental Protocol: Step-by-Step

Objective: To isolate pure 2-Methyl-1-(piperidin-1-yl)propan-2-amine from a crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Initial Dissolution:

    • If the reaction solvent is volatile (e.g., THF, DCM), concentrate the crude mixture under reduced pressure.

    • Dissolve the resulting residue in a suitable organic solvent like DCM or EtOAc (approx. 10-20 volumes relative to the crude material).

  • Acidic Wash (Product Extraction):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently at first, then more vigorously for 1-2 minutes.

    • Allow the layers to separate. The protonated diamine product will now be in the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean flask labeled "Aqueous Layer 1".

    • Expert Insight: The target compound is a diamine. Both nitrogen atoms will be protonated in the acidic solution, rendering the resulting salt highly water-soluble. This is the key separation step from neutral impurities like unreacted ketone/aldehyde or solvent.[4][5]

    • Repeat the extraction of the organic layer with a fresh portion of 1 M HCl. Combine this second aqueous layer with "Aqueous Layer 1". This ensures complete extraction of the product. The remaining organic layer contains neutral impurities and can be discarded.

  • Basification and Re-extraction:

    • Combine all aqueous extracts in a flask and cool in an ice bath.

    • Slowly add 1 M NaOH while stirring until the pH is strongly basic (pH > 12, check with pH paper). This deprotonates the amine salt, converting it back to the free base which is soluble in organic solvents.

    • Causality: The addition of a strong base is critical to ensure complete deprotonation of both amine functional groups, thereby maximizing the efficiency of the subsequent extraction back into the organic phase.

    • Transfer the basified aqueous solution to a clean separatory funnel.

    • Add a volume of fresh DCM or EtOAc equal to the aqueous layer.

    • Shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. Drain the organic layer (bottom layer for DCM, top for EtOAc) into a clean flask labeled "Combined Organic Extracts".

    • Repeat the extraction of the aqueous layer twice more with fresh organic solvent. Combine all organic extracts.

  • Final Wash and Drying:

    • Wash the "Combined Organic Extracts" with an equal volume of brine. This helps to remove residual water and some water-soluble inorganic impurities.

    • Drain the organic layer into a clean flask.

    • Add anhydrous Na₂SO₄ or MgSO₄ to the organic solution, swirl, and let it stand for 15-20 minutes to remove all traces of water. The drying agent should move freely when swirled, indicating sufficient drying.

  • Isolation:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining oil or solid is the purified 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

    • Confirm purity using analytical techniques such as NMR, GC-MS, or LC-MS.[6]

Visual Workflow of the Acid-Base Extraction

Workup_Procedure Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (e.g., DCM) Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash Organic_Neutral Organic Layer: Neutral Impurities AcidWash->Organic_Neutral Separate Aqueous_Product Aqueous Layer: Protonated Product (Salt) AcidWash->Aqueous_Product Separate Basify Basify with NaOH to pH > 12 Aqueous_Product->Basify ReExtract Extract with Organic Solvent Basify->ReExtract Aqueous_Waste Aqueous Layer: Inorganic Salts ReExtract->Aqueous_Waste Separate Organic_Product Organic Layer: Purified Product (Free Base) ReExtract->Organic_Product Separate Wash_Dry Wash with Brine, Dry over Na2SO4 Organic_Product->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate FinalProduct Pure Product Evaporate->FinalProduct

Caption: Workflow for the acid-base purification of the target diamine.

Troubleshooting Guide & FAQs

Even with a robust protocol, experimental challenges can arise. This section addresses common issues in a question-and-answer format.

Q1: An emulsion formed during the acidic or basic wash, and the layers won't separate. What should I do?

A1: Emulsion formation is a common problem, especially when the crude mixture contains surfactant-like impurities.[7] Here are several techniques to try, in order of increasing intervention:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets.[8]

  • "Salting Out": Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making the organic component less soluble and helping to force the layers apart.[9]

  • pH Adjustment: If the emulsion occurs during an acidic wash, sometimes adding a bit more acid can help. Conversely, if it happens during a basic wash, ensure the pH is strongly basic.

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective method for breaking stubborn emulsions.[9]

Q2: My final yield is very low. Where could my product have gone?

A2: Low yield can be attributed to several factors throughout the workup:

  • Incomplete Extraction: Ensure you are performing multiple extractions at each stage (e.g., 2-3 acidic washes, 3 basic re-extractions). A single extraction is rarely sufficient.

  • Incorrect pH: The most critical steps are the acidification and basification. Use pH paper or a meter to confirm that the pH is < 2 during the acid wash and > 12 during the basification step. If the aqueous layer is not sufficiently basic, the amine will not be fully deprotonated and will remain in the aqueous phase during re-extraction.

  • Emulsion Loss: A significant portion of the product can be trapped in an unresolved emulsion that was discarded.

  • Product Volatility: While 2-Methyl-1-(piperidin-1-yl)propan-2-amine is not extremely volatile, prolonged exposure to high vacuum, especially with heating, during solvent removal can lead to loss of product. Use moderate temperatures on the rotary evaporator.

Q3: My purified product still shows starting materials on my TLC/NMR. How can I improve purity?

A3: If simple acid-base extraction is insufficient, consider the following:

  • Repeat the Workup: Sometimes, simply repeating the entire acid-base extraction procedure on the impure product can remove the remaining contaminants.

  • Column Chromatography: For structurally similar impurities, column chromatography may be necessary. Due to the basic nature of amines, they can streak on standard silica gel. To mitigate this, you can either:

    • Use a mobile phase containing a small amount of a competing base, such as 1-2% triethylamine or ammonia in methanol/DCM.

    • Use a different stationary phase, such as basic alumina.

  • Crystallization/Salt Formation: It may be possible to form a crystalline salt (e.g., hydrochloride or tartrate) of your amine. Dissolve the impure amine in a suitable solvent (like isopropanol or ethyl acetate) and add a solution of an acid (e.g., HCl in ether, or tartaric acid). The precipitated salt will often be much purer, and can be collected by filtration.[3] The free base can then be regenerated by dissolving the salt in water and basifying.

Q4: The color of my product is dark, but the literature reports it as a colorless oil/solid. What causes this?

A4: Color impurities are common and often arise from minor, highly conjugated byproducts or degradation.

  • Activated Carbon Treatment: Dissolve the impure product in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter the mixture through Celite. The carbon can adsorb many color bodies.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent final purification step to separate it from non-volatile colored impurities.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify 2-Methyl-1-(piperidin-1-yl)propan-2-amine, ensuring the high quality required for subsequent scientific endeavors.

References

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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Validation & Comparative

A Comparative Guide to Amine Organocatalysts: Evaluating 2-Methyl-1-(piperidin-1-yl)propan-2-amine in Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine against a selection of other amine catalysts commonly employed in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties to offer a mechanistic and application-focused perspective. We will dissect the structural nuances of these catalysts to explain the causality behind their performance and provide actionable experimental protocols grounded in established scientific principles.

The Landscape of Amine Organocatalysis

Amine-based organocatalysis has revolutionized asymmetric synthesis, offering a metal-free alternative for constructing complex molecular architectures. The power of these catalysts lies in their ability to activate carbonyl compounds through two primary, transient pathways: the formation of nucleophilic enamines or electrophilic iminium ions.[1]

  • Enamine Catalysis: Primary or secondary amines react with ketones or aldehydes to form enamines.[2][3] This transformation inverts the inherent polarity of the α-carbon, converting it from an electrophilic to a nucleophilic center, thereby enabling reactions like α-alkylation, Michael additions, and aldol reactions.[1][4]

  • Iminium Catalysis: Secondary amines condense with α,β-unsaturated aldehydes or ketones to form iminium ions. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl system, enhancing its electrophilicity and facilitating reactions such as Diels-Alder and Michael additions.

The efficacy of an amine catalyst—its reactivity, selectivity, and substrate scope—is intricately linked to its structure. Factors such as the nature of the amine (primary, secondary, or tertiary), steric hindrance around the nitrogen atom, and the overall electronic properties of the molecule dictate its catalytic prowess.[5][6]

Structural Dissection: Key Amine Catalysts

To provide a meaningful comparison, we will evaluate 2-Methyl-1-(piperidin-1-yl)propan-2-amine alongside three archetypal amine catalysts, each representing a distinct class.

Catalyst Structure Class Key Features
2-Methyl-1-(piperidin-1-yl)propan-2-amine Structure of 2-Methyl-1-(piperidin-1-yl)propan-2-aminePrimary Amine (with Tertiary Amine moiety)Neopentyl-like steric bulk around the primary amine; contains a basic piperidine ring.
tert-Butylamine Structure of tert-ButylaminePrimary AmineSimple, sterically hindered primary amine. A baseline for steric effects.[7]
(S)-Proline Structure of (S)-ProlineSecondary AmineChiral, cyclic secondary amine. A benchmark for asymmetric enamine catalysis.
Triethylamine (TEA) Structure of TriethylamineTertiary AmineNon-nucleophilic Brønsted base. Used for base-catalyzed reactions, not enamine formation.

Mechanistic and Performance Comparison

The catalytic role of 2-Methyl-1-(piperidin-1-yl)propan-2-amine is dictated by its primary amine functionality, which serves as the engine for enamine formation. The adjacent quaternary carbon and the piperidine group, however, introduce significant steric and electronic modulations.

The Enamine Catalytic Cycle

The fundamental pathway for reactions catalyzed by primary and secondary amines involves the formation and reaction of an enamine intermediate. The causality behind this cycle is crucial: the amine is not merely a base but a true catalyst that is regenerated at the end of the reaction.

Enamine_Catalysis Start Ketone/Aldehyde + Primary/Secondary Amine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic attack Iminium Iminium Ion (for enamine formation) Carbinolamine->Iminium Dehydration (-H₂O) Enamine Nucleophilic Enamine Iminium->Enamine Deprotonation (α-H) Adduct C-C Bond Formation (Reaction with Electrophile) Enamine->Adduct + Electrophile (E⁺) Hydrolysis Iminium Ion (Post-reaction) Adduct->Hydrolysis Tautomerization Product α-Functionalized Carbonyl Product Hydrolysis->Product + H₂O (Hydrolysis) Catalyst_Regen Catalyst Regenerated Hydrolysis->Catalyst_Regen Catalyst_Regen->Start Catalytic Cycle

Caption: The Enamine Catalytic Cycle.

Comparative Performance Analysis

To illustrate the practical implications of catalyst structure, we present a predictive comparison for a model reaction: the Michael addition of cyclohexanone to nitrostyrene. This reaction is a classic benchmark for enamine catalysis.

Catalyst Predicted Reactivity Predicted Selectivity Mechanistic Rationale & Structural Insights
2-Methyl-1-(piperidin-1-yl)propan-2-amine ModerateAchiralThe primary amine enables enamine formation. However, the significant steric bulk from the gem-dimethyl groups and the piperidine "tail" will likely hinder the approach of both the ketone and the electrophile, potentially slowing the reaction rate compared to less hindered amines. The piperidine moiety increases basicity, which could accelerate the deprotonation step to form the enamine but may also promote non-catalytic background reactions.
tert-Butylamine Low to ModerateAchiralSimilar to our target molecule, the t-butyl group provides steric hindrance, which is known to slow the rate of enamine formation and subsequent C-C bond formation.[7] Its simpler structure lacks the additional basic site of the piperidine ring.
(S)-Proline HighHigh EnantioselectivityThe secondary amine readily forms an enamine. The rigid cyclic structure and the carboxylic acid group work in concert to create a well-defined chiral environment via a hydrogen-bonded transition state, leading to excellent enantioselectivity.[4] This is the key advantage of proline-type catalysts.
Triethylamine (TEA) Very Low (No Enamine Catalysis)N/AAs a tertiary amine, TEA cannot form an enamine.[8] It can only act as a Brønsted base to deprotonate the ketone, forming an enolate. This process is generally less efficient and provides no stereochemical control for this type of reaction compared to the covalent catalysis of enamines.

Experimental Protocol: Catalyst Screening for Michael Addition

This protocol is designed as a self-validating system for comparing the performance of the selected amine catalysts. The causality for each step is explained to provide a deeper understanding of the experimental design.

General Workflow

Caption: Workflow for Amine Catalyst Screening.

Step-by-Step Methodology

Objective: To compare the catalytic efficiency of 2-Methyl-1-(piperidin-1-yl)propan-2-amine, tert-Butylamine, and (S)-Proline in the Michael addition of cyclohexanone to trans-β-nitrostyrene.

  • Reagent Preparation & Inerting:

    • To four separate, oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars, add trans-β-nitrostyrene (1.0 mmol, 149.1 mg).

    • Causality: Using dried glassware is critical as water can hydrolyze the enamine intermediate, terminating the catalytic cycle.

    • Seal each flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 5 minutes.

    • Causality: An inert atmosphere prevents potential side reactions and ensures that the catalyst's performance is not affected by atmospheric components.

  • Reaction Setup:

    • To each flask, add the solvent (e.g., Chloroform, 2.0 mL) followed by cyclohexanone (2.0 mmol, 196.3 mg, 207 µL).

    • To three of the flasks, add the respective catalyst (0.1 mmol, 10 mol%):

      • Flask A: 2-Methyl-1-(piperidin-1-yl)propan-2-amine (17.0 mg)

      • Flask B: tert-Butylamine (7.3 mg, 10.6 µL)

      • Flask C: (S)-Proline (11.5 mg)

    • The fourth flask will serve as a no-catalyst control.

    • Causality: A 10 mol% catalyst loading is a standard starting point for organocatalytic reactions, balancing reaction rate with cost and ease of purification. The control experiment is essential to quantify the background (non-catalyzed) reaction rate.

  • Reaction Monitoring:

    • Stir the reactions at room temperature (approx. 25 °C).

    • Monitor the consumption of the limiting reagent (nitrostyrene) by Thin Layer Chromatography (TLC) at regular intervals (e.g., 1, 4, 12, and 24 hours). Use a 9:1 Hexanes:Ethyl Acetate eluent system.

    • Causality: Regular monitoring allows for the determination of reaction kinetics and helps to identify the optimal reaction time for each catalyst.

  • Work-up and Quenching:

    • Once the reaction is deemed complete (or after 24 hours), quench the reaction by adding 5 mL of 1M HCl.

    • Causality: The acid protonates the amine catalyst, rendering it inactive and water-soluble, which facilitates its removal from the organic product.

    • Transfer the mixture to a separatory funnel, add 10 mL of ethyl acetate, and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Purification and Analysis:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Obtain a crude ¹H NMR spectrum to determine the diastereomeric ratio (for the proline-catalyzed reaction) and the conversion.

    • Purify the crude product via flash column chromatography on silica gel.

    • Causality: Purification is necessary to isolate the product and obtain an accurate yield, which is a primary metric for comparing catalyst performance.

    • Determine the isolated yield for each reaction. For the product from the (S)-Proline reaction, determine the enantiomeric excess (ee) using chiral HPLC.

Conclusion and Authoritative Perspective

This guide demonstrates that the performance of an amine organocatalyst is a direct consequence of its molecular architecture.

  • 2-Methyl-1-(piperidin-1-yl)propan-2-amine , while capable of forming the necessary enamine intermediate, is predicted to be a moderately active but non-stereoselective catalyst. Its significant steric encumbrance is a double-edged sword: it may enhance the stability of certain intermediates but is likely to impede the overall reaction rate by hindering substrate approach. Its primary utility may lie in applications where extreme stereoselectivity is not required, and its unique solubility or basicity profile, conferred by the piperidine ring, is advantageous.

  • In contrast, catalysts like (S)-Proline remain the gold standard for asymmetric transformations due to their conformationally rigid structures that enforce a specific stereochemical outcome.[4] Simple primary amines like tert-Butylamine serve as useful mechanistic probes but offer little practical advantage. Tertiary amines like TEA operate through a fundamentally different, non-covalent mechanism and are generally unsuitable for this class of transformations.

For drug development professionals, the choice of catalyst is a critical decision. While highly efficient and selective catalysts like proline are often preferred, exploring catalysts with unconventional structures like 2-Methyl-1-(piperidin-1-yl)propan-2-amine could unlock novel reactivity or provide solutions for specific, challenging substrates where traditional catalysts fail. The experimental workflow provided herein offers a robust framework for such exploratory studies.

References

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A Comparative Guide to the N-Arylation of Pyrrolidine and Piperidine: Reactivity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, N-aryl saturated heterocycles are privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials. Among these, N-aryl pyrrolidines and piperidines are particularly ubiquitous. The choice between a five-membered pyrrolidine and a six-membered piperidine ring can significantly influence a molecule's pharmacological and physicochemical properties. A critical aspect of synthesizing these valuable compounds is the N-arylation reaction, a cornerstone of carbon-nitrogen bond formation. This guide provides an in-depth, data-driven comparison of the reactivity of pyrrolidine and piperidine in these crucial transformations, offering insights into the underlying principles that govern their chemical behavior.

Fundamental Physicochemical Properties: A Tale of Two Rings

At first glance, pyrrolidine and piperidine, with their respective five and six-membered saturated rings, appear structurally similar.[1] This similarity is reflected in their basicity, a key factor in their nucleophilicity. Both are secondary amines with nearly identical pKa values for their conjugate acids, with pyrrolidine being marginally more basic.[2]

PropertyPyrrolidinePiperidineKey Considerations
Structure Five-membered ringSix-membered ringRing size influences conformation, steric hindrance, and ring strain.
pKa of Conjugate Acid ~11.27~11.22The slight increase in basicity for pyrrolidine is sometimes attributed to greater conformational stability of its protonated form.[2]
Conformation Envelope and twist conformationsChair conformationPiperidine's rigid chair conformation can be advantageous for specific receptor binding, while pyrrolidine's flexibility offers different conformational possibilities.

The subtle differences in their structure, however, lead to distinct chemical behaviors, particularly in the context of N-arylation reactions. These differences primarily arise from two key factors: ring strain and steric hindrance .

  • Ring Strain: The internal C-N-C bond angle in pyrrolidine is smaller than in the more flexible and strain-free chair conformation of piperidine. This inherent ring strain in pyrrolidine can contribute to a lower activation energy for reactions that involve a change in the hybridization or geometry at the nitrogen atom, potentially leading to faster reaction rates.

  • Steric Hindrance: The hydrogen atoms on the carbon atoms adjacent to the nitrogen (the α-hydrogens) in piperidine are in axial and equatorial positions. The axial hydrogens can create steric hindrance for incoming electrophiles, potentially slowing down the reaction rate compared to the more exposed nitrogen in the flatter pyrrolidine ring.

Comparative Reactivity in N-Arylation Reactions: Experimental Evidence

The two most prominent methods for N-arylation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice of catalyst, ligand, base, and solvent all play a crucial role in the efficiency of these reactions.[3][4]

The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, known for its broad substrate scope and functional group tolerance.[3] While direct kinetic competition experiments between pyrrolidine and piperidine are not extensively documented in single studies, a collective analysis of the literature suggests that pyrrolidine often exhibits slightly higher reactivity.

In a study focused on the synthesis of arylpiperazines, the Buchwald-Hartwig amination was optimized to achieve high yields in short reaction times, highlighting the efficiency of this methodology for six-membered rings under the right conditions.[5] However, computational studies on the related C-H arylation of pyrrolidines and piperidines suggest that the formation of the key palladacycle intermediate can have different energetic profiles for the two rings, which may translate to differences in reactivity in N-arylation as well.[6]

Illustrative Experimental Data for Buchwald-Hartwig N-Arylation:

AmineAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pyrrolidine4-Bromo-3-fluoroanilinePd(OAc)₂ / t-Bu₃P·HBF₄NaOt-BuMTBERT-~82%[7]
Piperidine2-ChloropyridinePd₂(dba)₃ / RuPhosNaOt-BuToluene1000.17>95%[5]
PiperidineHetaryl BromidesPd(OAc)₂ / XPhosK₂CO₃Dioxane1001650-95%[5]

Note: The conditions in the table are not from a single comparative study and are presented to illustrate typical reaction parameters.

The data suggests that with optimized catalyst systems, high yields can be achieved for both amines. The slightly higher reactivity of pyrrolidine can often be observed in lower catalyst loadings or shorter reaction times needed to achieve complete conversion, although modern catalyst systems have made the N-arylation of piperidine highly efficient as well.

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction.[4] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it remains a valuable tool, especially for certain substrates. A study on the copper-catalyzed N-arylation of cyclic secondary amines with aryl halides provides some of the most direct comparative data.

Comparative Experimental Data for Ullmann-type N-Arylation:

AmineAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PiperidineIodobenzeneCuIK₂CO₃DMSO1202485%[8]
PyrrolidineIodobenzeneCuIK₂CO₃DMSO1202492%[8]
PiperidineBromobenzeneCuIK₂CO₃DMSO1303675%[8]
PyrrolidineBromobenzeneCuIK₂CO₃DMSO1303683%[8]

The results from this study indicate that under identical Ullmann conditions, pyrrolidine consistently provides slightly higher yields than piperidine for the N-arylation with both iodo- and bromobenzene. This aligns with the hypothesis that the lower steric hindrance and potential ring strain of pyrrolidine contribute to its enhanced reactivity.

Mechanistic Considerations and Causality

The observed differences in reactivity can be rationalized by examining the mechanisms of the Buchwald-Hartwig and Ullmann reactions.

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)-X(Ar) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R₂NH PdAmine [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido L-Pd(II)(Ar)(NR₂) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The amine coordination and subsequent deprotonation steps are where the structural differences between pyrrolidine and piperidine are most likely to manifest. The less sterically hindered nitrogen of pyrrolidine can facilitate faster coordination to the bulky palladium complex.

The mechanism of the Ullmann reaction is more debated but is generally believed to involve the formation of a copper(I) amide intermediate, which then reacts with the aryl halide.

Ullmann_Condensation CuI Cu(I)X AmineReact Amine Reaction CuI->AmineReact 2 R₂NH - HX CuAmide Cu(I)NR₂ AmineReact->CuAmide OxAdd Oxidative Addition CuAmide->OxAdd Ar-X CuIII Ar-Cu(III)(X)(NR₂) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: A proposed catalytic cycle for the Ullmann condensation.

In this mechanism, the formation of the copper-amide species and its subsequent reaction with the aryl halide are key steps. The greater nucleophilicity and accessibility of the nitrogen in pyrrolidine can lead to a faster formation of the copper-amide intermediate and a more facile subsequent oxidative addition/reductive elimination pathway.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the N-arylation of pyrrolidine and piperidine. Optimization of these conditions may be necessary for specific substrates.

This protocol is a general guideline and should be optimized for specific substrates.

Buchwald_Hartwig_Protocol Start Start Reagents Combine Aryl Halide, Amine, Base, Ligand, and Pd Precatalyst in a dry flask Start->Reagents Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Reaction Heat to 80-120 °C under Inert Atmosphere (e.g., N₂ or Ar) Solvent->Reaction Monitor Monitor Reaction by TLC or LC-MS Reaction->Monitor Workup Cool, Dilute, Filter through Celite, and perform Aqueous Workup Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for a typical Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (pyrrolidine or piperidine, 1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is a general guideline and may require higher temperatures and longer reaction times than the Buchwald-Hartwig procedure.

Step-by-Step Methodology:

  • To a reaction vessel, add the aryl halide (1.0 mmol), the amine (pyrrolidine or piperidine, 1.5 mmol), a copper(I) salt (e.g., CuI, 5-10 mol%), a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol), and optionally, a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%).

  • Add a high-boiling polar aprotic solvent (e.g., DMSO or DMF, 5 mL).

  • Heat the reaction mixture to a high temperature (typically 100-160 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The choice between pyrrolidine and piperidine in a synthetic campaign is a nuanced decision that extends beyond simple basicity. Experimental evidence, though not always from direct comparative studies, consistently points towards pyrrolidine exhibiting a modest but noticeable increase in reactivity in N-arylation reactions compared to piperidine . This can be attributed to a combination of reduced steric hindrance around the nitrogen atom and potential relief of ring strain in the transition state.

For the synthetic chemist, this means that for challenging N-arylations, pyrrolidine may offer an advantage, potentially requiring milder conditions or lower catalyst loadings. However, with the advent of highly active and sophisticated catalyst systems for both Buchwald-Hartwig and Ullmann-type reactions, the N-arylation of piperidine is also a highly efficient and reliable transformation.

The insights provided in this guide, grounded in fundamental principles and supported by experimental data, should empower researchers to make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules with desired properties.

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A Senior Application Scientist's Guide to Evaluating Reference Standard Quality: A Comparative Analysis of Certificates of Analysis for 2-Methyl-1-(piperidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development and quality control, the integrity of a reference standard is paramount. It is the benchmark against which all analytical measurements are compared, directly impacting the accuracy of assays, the reliability of stability studies, and ultimately, the safety and efficacy of the final drug product. The Certificate of Analysis (CoA) is the primary document that attests to the quality of this standard. This guide provides an in-depth comparison of the analytical methodologies used to certify a reference standard of 2-Methyl-1-(piperidin-1-yl)propan-2-amine. We will dissect the components of a typical CoA, explain the scientific principles behind the chosen analytical tests, and present a comparative analysis of two hypothetical reference standards to illustrate how to interpret this critical data. This document is intended for researchers, scientists, and drug development professionals who rely on the unimpeachable quality of their reference materials.

Introduction: The Cornerstone of Analytical Accuracy

A reference standard is a highly purified and well-characterized substance intended for use in specific analytical procedures, such as assays, identification, or purity tests.[1] The International Council for Harmonisation (ICH) guideline Q6A stipulates that specifications are critical quality standards that confirm the quality of drug substances and products.[1][2][3][4] The CoA serves as a formal attestation from the supplier, detailing the list of tests, analytical procedures, and acceptance criteria the material has met.[5]

2-Methyl-1-(piperidin-1-yl)propan-2-amine is a tertiary amine containing a piperidine moiety, a common structural motif in many active pharmaceutical ingredients (APIs). Its characterization requires a suite of orthogonal analytical techniques to confirm its identity, purity, and overall quality. This guide will use this molecule as a case study to explore the nuances of its CoA.

The Anatomy of a Certificate of Analysis

A comprehensive CoA for a reference standard is more than just a purity value. It is a summary of a rigorous characterization process. Key sections typically include:

  • Identification: Confirms the molecular structure of the compound.

  • Assay/Purity: Quantifies the amount of the desired compound, typically by a chromatographic method.

  • Impurity Profile: Identifies and quantifies any process-related impurities, degradation products, or enantiomeric impurities.

  • Physicochemical Characterization: Includes properties like appearance and solubility.[6]

  • Specific Tests: May include water content (Karl Fischer) and residual solvent analysis.

The following diagram illustrates the typical workflow for the qualification of a new reference standard batch.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Certification cluster_2 Phase 3: Release synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity Candidate Material purity Purity & Impurity Profile (HPLC, GC) identity->purity content Content Determination (Water, Residual Solvents) purity->content final_review Final Data Review & CoA Generation content->final_review release Reference Standard Released final_review->release

Caption: High-level workflow for reference standard qualification.

Core Analytical Methodologies: A Deeper Dive

The trustworthiness of a CoA hinges on the appropriate application and execution of analytical methods. Here, we detail the primary techniques used for characterizing 2-Methyl-1-(piperidin-1-yl)propan-2-amine.

Structural Elucidation and Identification

An unambiguous confirmation of the molecule's structure is the first critical step. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by Infrared (IR) spectroscopy.

Causality: NMR is the most powerful technique for structural confirmation.[7] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule, allowing for a complete mapping of the chemical structure. For 2-Methyl-1-(piperidin-1-yl)propan-2-amine, ¹H NMR can distinguish the protons on the piperidine ring, the methyl groups, and the methylene bridge.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the reference standard and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD), containing a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).[7][8]

  • Instrument: A 400 MHz or higher field NMR spectrometer is typically used for this analysis.[8]

  • Data Acquisition: Acquire the spectrum using standard parameters. A 45-second delay between pulses may be used for accurate integration if quantitation is needed.[8]

  • Data Analysis: Process the spectrum and assign the observed chemical shifts and coupling patterns to the protons in the molecule. The integrated area of each signal should correspond to the number of protons it represents.

Causality: MS provides the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing further confidence in the identity. The fragmentation pattern can also offer structural clues that corroborate the NMR data.[9]

Experimental Protocol: Electrospray Ionization MS (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode, as the amine groups are readily protonated. The parent molecular ion should be observed at m/z corresponding to [M+H]⁺.

  • Data Analysis: Confirm that the observed m/z of the parent ion matches the calculated molecular weight of the protonated molecule.

G cluster_nmr NMR Analysis cluster_ms MS Analysis compound Analyte: 2-Methyl-1-(piperidin-1-yl)propan-2-amine nmr_prep Dissolve in CDCl₃ with TMS compound->nmr_prep ms_prep Dilute in Methanol compound->ms_prep nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_result Result: Chemical Shifts, Coupling Constants, Integration nmr_acq->nmr_result final_confirm Structural Confirmation nmr_result->final_confirm ms_acq Infuse into ESI Source ms_prep->ms_acq ms_result Result: Molecular Weight, Fragmentation Pattern ms_acq->ms_result ms_result->final_confirm

Caption: Workflow for structural elucidation using NMR and MS.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for purity assessment and the quantification of impurities in pharmaceuticals due to its high resolution, sensitivity, and precision.[7][10] For a basic compound like 2-Methyl-1-(piperidin-1-yl)propan-2-amine, a reverse-phase HPLC method is typically employed. The choice of a suitable detector is critical; a UV detector may not be suitable if the molecule lacks a strong chromophore. In such cases, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) detector is preferred.

Experimental Protocol: HPLC-CAD

  • System Preparation: Use a validated HPLC system equipped with a CAD.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient from high aqueous to high organic content to elute the main compound and any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Sample Preparation: Accurately prepare a solution of the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.

  • Analysis: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by area percent, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. Identify and quantify any specified or unspecified impurities against the acceptance criteria.

Comparative Guide: Interpreting CoA Data

To illustrate the importance of a thorough CoA evaluation, let's compare two hypothetical CoAs for the same reference standard from two different suppliers, "Supplier A" and "Supplier B".

Table 1: Comparative Certificate of Analysis Data

Test ParameterSpecificationSupplier A ResultSupplier B ResultMethod
Appearance White to Off-White SolidConformsConformsVisual
Identification (¹H NMR) Conforms to structureConformsConforms400 MHz NMR
Identification (MS) Conforms to MWConformsConformsESI-MS
Purity (HPLC) ≥ 99.0%99.91%99.15%HPLC-CAD
Impurity A (Starting Material) ≤ 0.15%0.03%0.14%HPLC-CAD
Impurity B (By-product) ≤ 0.15%Not Detected0.45%HPLC-CAD
Any Unknown Impurity ≤ 0.10%0.06%0.26%HPLC-CAD
Total Impurities ≤ 1.0%0.09%0.85%HPLC-CAD
Water Content ≤ 0.5%0.11%0.42%Karl Fischer
Residual Solvents (Acetone) ≤ 5000 ppm150 ppm4800 ppmGC-HS
Analysis of Comparative Data
  • Purity and Impurities: Both suppliers meet the overall purity specification of ≥ 99.0%. However, Supplier A provides a significantly purer standard (99.91%) with a much cleaner impurity profile. Supplier B's material contains a notable amount of Impurity B (0.45%), which is out of specification (OOS) for an individual impurity (≤ 0.15%). This is a critical failure. The presence of a high level of an unknown impurity (0.26%) is also a significant concern, as its identity and potential impact on analytical results are unknown. The synthesis process for related compounds can lead to various impurities, which must be carefully controlled.[11][12][13]

  • Water Content & Residual Solvents: Supplier A's material is also demonstrably drier and contains far fewer residual solvents. While Supplier B is technically within the specification for acetone, the high level suggests a less robust purification process. This could impact the stability of the material and its accuracy if used for quantitative purposes on a weight basis without correction.

Conclusion: A Commitment to Quality

The Certificate of Analysis is a critical document that underpins the reliability of all subsequent analytical work. As demonstrated, a comprehensive CoA for a reference standard like 2-Methyl-1-(piperidin-1-yl)propan-2-amine must be built upon a foundation of robust, scientifically-sound analytical testing. Researchers and drug development professionals must look beyond a simple pass/fail and critically evaluate the detailed data within the CoA. A superior reference standard, characterized by high purity and a well-defined impurity profile, is a non-negotiable requirement for ensuring data integrity and accelerating the development of safe and effective medicines.

References

  • SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. SWGDRUG.org Monograph.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. BenchChem Technical Guides.
  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]

  • Zhang, Y., et al. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Available at: [Link]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Available at: [Link]

  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
  • IKEV. ICH Q6A Guideline.
  • World Health Organization. (2015, May). 1-6 Specifications. PQT-Medicines Assessment training. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of propan-2-amine.
  • Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl Amine. Advanced Materials Research. Available at: [Link]

  • Reddy, K. S., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • Briti Scientific. Certificate of Analysis: (4-Ethylpiperazin-1-yl)(6-((5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H- benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)pyridin-3-yl)methanone.

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